molecular formula C12H18N2O B1276025 1-(4-Morpholin-4-yl-phenyl)-ethylamine CAS No. 728024-36-0

1-(4-Morpholin-4-yl-phenyl)-ethylamine

Cat. No.: B1276025
CAS No.: 728024-36-0
M. Wt: 206.28 g/mol
InChI Key: NQOHGGYEBXCWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHGGYEBXCWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406723
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-36-0
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Morpholin-4-yl-phenyl)-ethylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Morpholin-4-yl-phenyl)-ethylamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral aromatic amine featuring a unique combination of three key structural motifs: a para-substituted phenyl ring, a saturated morpholine heterocycle, and a chiral ethylamine side chain. This molecular architecture positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. The morpholine moiety is a well-regarded functional group in pharmaceutical design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The core phenethylamine structure is a classic pharmacophore found in a wide array of neuroactive compounds.

Substituted phenylmorpholines, as a class, are known to act as releasers of monoamine neurotransmitters and often exhibit stimulant effects.[2] Several derivatives have been explored for medical applications, including as anorectics or treatments for ADHD.[2] This guide provides a comprehensive technical overview of this compound, synthesizing data from structurally related analogs to build a robust profile covering its physicochemical properties, a proposed synthetic pathway, analytical characterization, and potential applications, all grounded in established chemical principles.

Physicochemical Properties & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Core Structure and Functional Groups

The molecule's structure is defined by the covalent linkage of its three primary components. The morpholine ring is attached via its nitrogen atom to the fourth carbon of the phenyl ring, placing it in a para position relative to the ethylamine group. The ethylamine side chain contains a stereogenic center at the alpha-carbon, the carbon atom bonded to both the phenyl ring and the amino group.

Caption: Chemical structure of this compound.

Stereochemistry: The Chiral Center

The presence of a single chiral center means the compound exists as a pair of enantiomers: (R)-1-(4-Morpholin-4-yl-phenyl)-ethylamine and (S)-1-(4-Morpholin-4-yl-phenyl)-ethylamine. In drug development, enantiomers frequently exhibit different pharmacological activities and metabolic fates. Therefore, the ability to synthesize or separate specific enantiomers is critical. Racemic mixtures (a 1:1 ratio of R and S enantiomers) are common starting points, from which the individual stereoisomers can be resolved. The analog, (R)-1-(4-Methylphenyl)ethylamine, is widely utilized as a key chiral building block in the asymmetric synthesis of various bioactive molecules.[3]

Physicochemical Data Summary

Direct experimental data for this specific molecule is not widely published. The following table summarizes its calculated properties and provides estimated values based on close structural analogs like 4-phenylmorpholine and 1-(4-methylphenyl)ethylamine.[3][4][5][6][7]

PropertyValue / Predicted ValueSource / Basis
Molecular Formula C₁₂H₁₈N₂OCalculation
Molecular Weight 206.28 g/mol Calculation
Appearance Colorless to pale yellow liquid/solidAnalogy to similar amines[3][8]
Boiling Point >250 °C (Predicted)Extrapolated from analogs[4][5]
Melting Point Not determined (likely low)Analogy to similar amines
Density ~1.0 ± 0.1 g/cm³ (Predicted)Analogy to similar amines[3][5]
Water Solubility Sparingly soluble to solublePresence of amine and morpholine groups[8]
pKa ~9-10 (Predicted for ethylamine)Standard value for primary amines
XLogP3 ~1.5 - 2.0 (Predicted)Analogy to similar structures[6][9]

Synthesis and Reactivity

The synthesis of chiral amines is a well-established field in organic chemistry. A logical and robust approach for this compound involves a retrosynthetic strategy centered on the formation of the ethylamine side chain.

Retrosynthetic Analysis

The most logical disconnection is at the carbon-nitrogen bond of the primary amine. This reveals a ketone precursor, 1-(4-morpholinophenyl)ethan-1-one, which can be synthesized from commercially available starting materials. This approach is advantageous as it builds the molecular complexity in a controlled manner.

G Target This compound Ketone 1-(4-Morpholinophenyl)ethan-1-one Target->Ketone Reductive Amination Ammonia Ammonia Source Target->Ammonia PhenylMorpholine 4-Phenylmorpholine Ketone->PhenylMorpholine Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride Ketone->AcetylChloride

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a robust, three-stage process: synthesis of the ketone intermediate, reductive amination to form the racemic amine, and subsequent chiral resolution.

Stage 1: Synthesis of 1-(4-morpholinophenyl)ethan-1-one

This stage employs a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings.

  • Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq) dropwise.

  • Addition: Add a solution of 4-phenylmorpholine (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. The para-substituted product is expected to be the major isomer due to the directing effect of the morpholine group.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure ketone.

Stage 2: Reductive Amination to Racemic this compound

This step converts the ketone to the target amine. Catalytic hydrogenation is a clean and efficient method.

  • Setup: In a pressure vessel, dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in an alcoholic solvent like methanol or ethanol, saturated with ammonia.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%) or Raney Nickel.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (e.g., 50-100 psi). Stir the reaction at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.[10]

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic amine, which can be purified by distillation or chromatography if necessary.

Stage 3: Chiral Resolution

This critical step separates the (R) and (S) enantiomers.

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.

  • Diastereomer Crystallization: Allow the mixture to cool slowly. One of the diastereomeric salts (e.g., the (R)-amine-L-tartrate) should preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free enantiomerically pure amine into an organic solvent (e.g., ether or ethyl acetate).

  • Final Product: Dry the organic extract and concentrate to yield the desired enantiomer. The other enantiomer can be recovered from the mother liquor.

Reactivity Profile

The molecule's reactivity is governed by its primary functional groups:

  • Primary Amine: The amine is nucleophilic and basic. It will readily react with acids to form ammonium salts. It can be acylated by acid chlorides or anhydrides and alkylated by alkyl halides.

  • Aromatic Ring: The morpholine group is an ortho, para-directing, but deactivating group for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the oxygen and nitrogen.

  • Morpholine Nitrogen: The tertiary amine of the morpholine ring is also basic and can be protonated or quaternized, though it is less reactive than the primary ethylamine group.

Spectroscopic & Analytical Characterization

Characterization of the final product is essential for confirming its identity and purity. The following are the expected spectroscopic signatures.

TechniqueExpected Signature
¹H NMR - Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Ethylamine CH: A quartet around ~4.0-4.5 ppm. - Ethylamine CH₃: A doublet around ~1.3-1.6 ppm. - Morpholine Protons: Two multiplets (triplets if decoupled) in the ~3.0-3.4 ppm (N-CH₂) and ~3.7-3.9 ppm (O-CH₂) regions. - Amine NH₂: A broad singlet, chemical shift variable.
¹³C NMR - Aromatic Carbons: 4-6 signals in the ~115-150 ppm range. - Ethylamine CH: Signal around ~50-55 ppm. - Ethylamine CH₃: Signal around ~20-25 ppm. - Morpholine Carbons: Signals around ~48-52 ppm (N-CH₂) and ~66-68 ppm (O-CH₂).
Mass Spec (ESI+) - [M+H]⁺ Ion: Expected at m/z 207.15. - Major Fragments: Loss of the methyl group (m/z 192), cleavage of the ethylamine side chain.
IR Spectroscopy - N-H Stretch: Two bands for primary amine at ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic): >3000 cm⁻¹. - C-H Stretch (Aliphatic): <3000 cm⁻¹. - C=C Stretch (Aromatic): ~1600, 1500 cm⁻¹. - C-O-C Stretch (Ether): Strong band at ~1115-1125 cm⁻¹.

Applications & Pharmacological Context

Role as a Medicinal Chemistry Building Block

This compound is a versatile scaffold for building more complex drug candidates.[4] The primary amine serves as a key handle for derivatization, allowing for the introduction of various functional groups through amide bond formation or other coupling reactions. The morpholine ring contributes favorable physicochemical properties, while the phenethylamine core provides a rigid and well-defined orientation for interacting with biological targets.[11]

Potential as a CNS-Active Agent

Given that many substituted phenylmorpholine and phenethylamine derivatives are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin), it is plausible that this compound could exhibit CNS activity.[2] Its structure suggests potential as a monoamine reuptake inhibitor or releasing agent, a mechanism of action common to many stimulants, antidepressants, and anorectics.[2] Any development in this area would require extensive biological screening, including receptor binding assays and in vivo behavioral studies, with careful evaluation of the individual (R) and (S) enantiomers.

Safety & Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative hazard assessment must be made based on structurally related compounds.

Hazard Assessment

Analogs such as 1-(4-methylphenyl)ethylamine and 2-morpholinoethylamine are classified as corrosive and harmful if swallowed.[8][9][12] It is prudent to assume this compound shares a similar hazard profile.

Anticipated GHS Hazard Classifications (Based on Analogs):

Hazard StatementCodeDescriptionBasis
Acute Toxicity, OralH302Harmful if swallowed[9][13][14]
Skin CorrosionH314Causes severe skin burns and eye damage[9][12][13][14][15]
Skin SensitizationH317May cause an allergic skin reaction[9][12][14]
Recommended Handling Procedures

Due to its probable corrosive nature, strict safety protocols must be followed.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors.[16] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16]

Conclusion

This compound is a chiral amine with significant potential as a building block in pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the established pharmacophore of the phenethylamine core. While detailed experimental data on this specific molecule is limited, a comprehensive profile can be constructed by analyzing its structural components and data from close analogs. The proposed synthetic route via reductive amination is a robust and scalable method that allows for the eventual resolution of the biologically important enantiomers. Given its structural similarity to known CNS-active agents, this compound represents a promising starting point for the exploration of new therapeutics, contingent upon rigorous safety protocols and thorough biological evaluation.

References

  • Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • Chem-Impex. 4-Phenylmorpholine.
  • Chem-Impex. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.
  • ECHEMI. 2038-03-1, 4-Morpholineethanamine Formula.
  • Wikipedia. Substituted phenylmorpholine.
  • Sigma-Aldrich. 1-(4-Methylphenyl)ethylamine 96 586-70-9.
  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • PubChem. (+)-1-(4-Methylphenyl)ethylamine.
  • Fisher Scientific.
  • PubChem. 4-Phenylmorpholine.
  • ChemSynthesis. 4-phenylmorpholine.
  • Apollo Scientific. [3-(Morpholin-4-yl)
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Carl ROTH.
  • ResearchGate.
  • Thermo Fisher Scientific.
  • Aldrich.
  • PubChem. 2-Morpholinoethylamine.
  • Sigma-Aldrich. 4-(2-Morpholin-4-yl-ethyl)-phenylamine.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(4-Morpholin-4-yl-phenyl)-ethylamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds for various therapeutic targets. This guide provides a detailed examination of robust and scalable synthetic strategies for its preparation, tailored for researchers, chemists, and process development professionals. We will dissect two primary, field-proven synthetic routes, focusing on the underlying chemical principles, providing step-by-step experimental protocols, and offering a comparative analysis to guide methodology selection. The core of this guide is a retrosynthetic approach culminating in the reductive amination of a key ketone intermediate, a strategy prized for its efficiency and reliability.

Introduction and Retrosynthetic Strategy

The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. Its combination with a chiral ethylamine side chain on a phenyl scaffold creates a versatile intermediate for constructing complex bioactive molecules.

Our synthetic approach is best understood through retrosynthesis. The target molecule, this compound, can be logically disconnected at the C-N bond of the ethylamine group. This reveals a precursor ketone, 4-morpholinoacetophenone, and an ammonia equivalent. This disconnection points to a reductive amination as the key final transformation, a powerful and widely used method for amine synthesis.[1][2][3]

The ketone intermediate itself can be formed through two primary pathways: a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. This guide will detail the SNAr approach for its cost-effectiveness and simplicity, followed by the reductive amination step.

Primary Synthetic Route: A Two-Step Approach

This strategy is divided into two main stages:

  • Synthesis of the Ketone Intermediate: Preparation of 1-(4-morpholinophenyl)ethanone.

  • Formation of the Target Amine: Reductive amination of the ketone.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow cluster_0 PART 1: Ketone Synthesis (SNAr) cluster_1 PART 2: Reductive Amination A 4-Fluoroacetophenone C 1-(4-morpholinophenyl)ethanone (Ketone Intermediate) A->C K2CO3, DMSO, 120 °C B Morpholine B->C D 1-(4-morpholinophenyl)ethanone F This compound (Final Product) D->F NaBH3CN, Methanol E Ammonium Acetate (Ammonia Source) E->F

Caption: A two-part workflow for the synthesis of the target amine.

Part 1: Synthesis of 1-(4-morpholinophenyl)ethanone via SNAr

Causality and Rationale: The synthesis of the ketone intermediate is foundational. We select 4-fluoroacetophenone as the starting material due to the high electronegativity of the fluorine atom, which strongly activates the aromatic ring towards nucleophilic aromatic substitution.[4] Morpholine acts as the nucleophile. A suitable base, such as potassium carbonate (K₂CO₃), is required to deprotonate the morpholine nitrogen, enhancing its nucleophilicity, although often the reaction proceeds simply by heating the amine with the aryl fluoride. A high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to effectively solvate the reactants and allow the reaction to be heated to a sufficient temperature to overcome the activation energy barrier.

Experimental Protocol: Synthesis of 1-(4-morpholinophenyl)ethanone
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroacetophenone (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water. This will precipitate the product, which is typically a solid.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, followed by a wash with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification and Validation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the product, 1-(4-morpholinophenyl)ethanone, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is typically high, often exceeding 90%.

ReagentMolar Eq.Purpose
4-Fluoroacetophenone1.0Aromatic electrophile
Morpholine1.5Nucleophile
Potassium Carbonate2.0Base (optional but common)
DMSO-High-boiling polar solvent

Part 2: Reductive Amination to Yield the Final Product

Causality and Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[2][3] The reaction proceeds in two stages within the same pot: first, the ketone carbonyl reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine (or enamine). Second, a reducing agent selectively reduces the imine C=N double bond to the corresponding amine.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is ideal for this transformation because it is a mild reducing agent that readily reduces protonated imines but is slow to reduce ketones or aldehydes at neutral or slightly acidic pH.[2][5] This selectivity prevents the wasteful reduction of the starting ketone to an alcohol, thereby maximizing the yield of the desired amine.[2] Methanol is a common solvent as it effectively dissolves the reactants and the intermediate iminium ion.

Experimental Protocol: Synthesis of this compound
  • Reagent Setup: To a solution of 1-(4-morpholinophenyl)ethanone (1.0 eq) in methanol, add ammonium acetate (NH₄OAc) (10 eq). The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.

  • pH Adjustment: Stir the mixture until the solids dissolve. If necessary, adjust the pH to ~6-7 using glacial acetic acid. This pH range facilitates imine formation without significantly hydrolyzing it.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution at room temperature. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until gas evolution ceases. This neutralizes excess reducing agent.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the remaining aqueous solution with a strong base (e.g., 6 M NaOH) to a pH > 12 to deprotonate the amine product.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation: The crude amine can be purified by silica gel column chromatography. The final product's identity and purity must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

ReagentMolar Eq.Purpose
1-(4-morpholinophenyl)ethanone1.0Ketone substrate
Ammonium Acetate10Ammonia source and buffer
Sodium Cyanoborohydride1.5Selective reducing agent
Methanol-Solvent

Alternative Synthetic Strategies

While the described route is robust, other methods exist and may be preferable under specific circumstances.

Alternative 1: The Leuckart-Wallach Reaction

This classical reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at high temperatures (160-200 °C).[6][7][8]

  • Advantages: It is a one-pot reaction that avoids the use of metal hydride reducing agents.

  • Disadvantages: Requires very high temperatures, can produce side products, and often results in the N-formylated amine, which requires a subsequent hydrolysis step.[6][9] Yields can be variable.[8]

Alternative 2: Buchwald-Hartwig Amination for Ketone Synthesis

Instead of SNAr, the ketone intermediate can be synthesized via a palladium-catalyzed cross-coupling of 4-bromoacetophenone with morpholine.[10][11][12]

  • Advantages: This method has a very broad substrate scope and is highly effective for less activated aryl halides (chlorides, bromides, iodides).[13][14]

  • Disadvantages: Requires an expensive palladium catalyst and specialized phosphine ligands. The reaction conditions must be strictly anaerobic, and catalyst residues may need to be removed from the final product, which is a significant concern in pharmaceutical development.

Diagram of Alternative Pathways

Alternative_Pathways cluster_ketone Ketone Synthesis Alternatives cluster_amine Amine Synthesis Alternatives start_Br 4-Bromoacetophenone ketone 1-(4-morpholinophenyl)ethanone start_Br->ketone Pd Catalyst, Ligand, Base (Buchwald-Hartwig) morph Morpholine morph->ketone ketone2 1-(4-morpholinophenyl)ethanone amine Target Amine ketone2->amine High Temp (Leuckart-Wallach) formamide Formamide / HCOOH formamide->amine

Caption: Alternative synthetic routes for key intermediates.

Conclusion and Recommendations

The synthesis of this compound is most reliably and efficiently achieved via a two-step sequence involving the nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine, followed by the reductive amination of the resulting ketone intermediate using ammonium acetate and sodium cyanoborohydride. This pathway offers high yields, operational simplicity, and utilizes readily available, cost-effective reagents, making it highly suitable for both laboratory-scale synthesis and industrial scale-up. While alternative methods like the Leuckart-Wallach reaction and Buchwald-Hartwig amination exist, they present challenges such as harsh conditions or high costs that make them less favorable for this specific target unless dictated by substrate availability. For researchers and drug development professionals, the outlined SNAr and reductive amination protocol represents a validated and trustworthy method for accessing this important chemical intermediate.

References

  • Bayer AG (2007). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Asif, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-244. [Link]

  • Klyuev, M. V., & Konyukhov, V. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. [Link]

  • Organic Reactions. (1949). The Leuckart Reaction. John Wiley & Sons, Inc. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. [Link]

Sources

Technical Guide: Safe Handling and Utilization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 728024-36-0 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Synonyms: 1-[4-(4-Morpholinyl)phenyl]ethanamine; 4-(1-Aminoethyl)phenylmorpholine.

Executive Technical Summary

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a bifunctional building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structure integrates a lipophilic morpholine ring (often used to improve metabolic stability and solubility) with a reactive primary benzylic amine.

Critical Safety Directive: Researchers must treat this compound as a Corrosive (Category 1B) and Acute Toxin until specific lot-release data proves otherwise. The presence of the primary amine confers high basicity and nucleophilicity, while the morpholine moiety suggests potential for skin absorption and systemic toxicity.

Immediate Action Required:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Use only within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended) and chemical splash goggles.

Physicochemical Profile & Stability

Understanding the physical state is a prerequisite for safe handling. As a benzylic amine derivative, this compound is prone to carbamylation (reaction with atmospheric CO₂) and oxidation.

Table 1: Physicochemical Specifications
PropertyValue / CharacteristicTechnical Note
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; may appear as a gum.
Boiling Point >250°C (Predicted)High vacuum required for distillation.
pKa (Conjugate Acid) ~9.5 (Amine), ~8.3 (Morpholine)Acts as a di-base. Highly nucleophilic.
Solubility (Organic) DMSO, Methanol, DCM, Ethyl AcetateFreely soluble in polar aprotic solvents.
Solubility (Aqueous) Low (Neutral pH); High (Acidic pH)Forms soluble salts (HCl, TFA) rapidly.
Stability Hygroscopic; CO₂ SensitiveForms solid carbamates upon air exposure.

Hazard Architecture & Safety Protocols

The safety profile of this compound is derived from "Read-Across" toxicology principles, utilizing data from morpholine (CAS 110-91-8) and generic benzylic amines.

Core Hazards
  • Skin Corrosion/Irritation: The primary amine group (pKa ~9.5) can cause chemical burns and tissue necrosis.

  • Systemic Toxicity: Morpholine derivatives can be absorbed transdermally, potentially affecting the liver and kidneys [1].

  • Optical Hazards: Vapors or dusts of amines can cause "blue haze" (glaucopsia)—a temporary disturbance of vision due to corneal edema.

Emergency Response Logic

In the event of exposure, immediate action is critical to prevent permanent tissue damage.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Skin Contact (Corrosive Risk) Type->Skin Eye Eye Contact (Blindness Risk) Type->Eye Inhale Inhalation (Resp. Spasm) Type->Inhale Action_Skin 1. Drench 15 min 2. Remove Clothing 3. Apply PEG 400 (if avail) Skin->Action_Skin Action_Eye 1. Irrigate 15+ min 2. Lift Eyelids 3. Do NOT Neutralize Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (Medical Only) 3. Monitor for Edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Decision matrix for emergency response following exposure to morpholino-amine derivatives.

Operational Handling Protocols

This section details the "How-To" for researchers, focusing on preserving compound integrity and ensuring user safety.

Protocol A: Inert Aliquoting (Prevention of Carbamate Formation)

Objective: To transfer the compound from the vendor bottle to reaction vessels without introducing atmospheric moisture or CO₂.

Equipment:

  • Schlenk line or Nitrogen balloon.

  • Oven-dried glass syringe with a long needle (16G or 18G).

  • Septum-capped vials.

Step-by-Step Methodology:

  • Purge: Insert a nitrogen inlet needle into the source bottle septum. Insert an outlet needle (bleed) for 30 seconds to flush the headspace.

  • Withdraw: Remove the bleed needle. Insert the syringe. Invert the bottle and withdraw the required volume. Note: If the compound is solid/gum, warm the bottle gently to 30°C in a water bath to lower viscosity.

  • Transfer: Inject the liquid into a pre-weighed, nitrogen-purged reaction vial.

  • Seal: Parafilm the source bottle immediately.

  • Validation: If a white crust forms on the needle tip, the amine has reacted with CO₂. This indicates a breach in your inert technique.

Protocol B: Re-Purification (Acid-Base Extraction)

Objective: To recover the pure amine from oxidized or carbamated samples. This relies on the solubility differential between the amine salt (water-soluble) and neutral impurities (organic-soluble).

Workflow:

  • Dissolution: Dissolve the impure sample in Dichloromethane (DCM) .

  • Acidification: Extract with 1M HCl (aq) .

    • Chemistry: The amine protonates (

      
      ), moving into the aqueous layer. Impurities remain in DCM.
      
  • Separation: Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Chemistry: The amine deprotonates and oils out of the water.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Synthesis & Application Context

When using this compound in synthesis, the primary amine is the reaction center. However, the morpholine nitrogen (pKa ~8.3) can act as a competitive base or ligand in metal-catalyzed cross-couplings.

Workflow: Handling in Cross-Coupling Reactions

To prevent catalyst poisoning or side reactions, follow this logic flow:

HandlingWorkflow Receipt Receipt of Material QC QC Check (H-NMR / LCMS) Receipt->QC Decision Purity > 95%? QC->Decision Purify Acid-Base Extraction (See Protocol B) Decision->Purify No Use Reaction Setup (Inert Atm Only) Decision->Use Yes Purify->QC Protect Optional: Boc-Protection Use->Protect If Long Storage Required

Figure 2: Operational workflow for quality control and usage decisions.

Waste Disposal & Deactivation[2]

Never dispose of amines directly into the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Deactivation (Small Spills):

    • Cover the spill with an absorbent mixed with dilute acetic acid or citric acid (1:1 ratio).

    • This converts the volatile, corrosive amine into a non-volatile acetate/citrate salt.

    • Scoop into a hazardous waste bag.

  • Final Disposal: Incineration via a licensed chemical waste contractor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(2-aminoethyl)morpholine. (Used for read-across toxicity data). Retrieved from [Link]

A Technical Guide to the Theoretical Mechanism of Action of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a theoretical framework and a proposed investigational roadmap for elucidating the mechanism of action of the novel compound, 1-(4-Morpholin-4-yl-phenyl)-ethylamine. Analysis of its core chemical structure—a phenethylamine scaffold substituted with a para-morpholinyl group—strongly suggests activity within the central nervous system (CNS), specifically as a modulator of monoaminergic neurotransmission. We hypothesize that its primary interactions will be with monoamine transporters (dopamine, norepinephrine, and serotonin) and potentially with associated receptors or metabolic enzymes. This guide provides a series of structured, self-validating experimental protocols, from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, designed to systematically test this hypothesis and build a comprehensive pharmacological profile.

Introduction and Structural Rationale

The compound this compound is a synthetic molecule of interest for CNS drug discovery. Its structure is a composite of two well-established pharmacophores, providing a logical basis for predicting its biological activity.

  • The Phenethylamine Core: The β-phenethylamine skeleton is the foundational structure for a vast class of psychoactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic stimulants (e.g., amphetamine).[1] This moiety is known to interact directly with monoamine transporters (MATs), which include the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] Depending on the substitution, phenethylamine derivatives can act as reuptake inhibitors, which block the transporter, or as releasing agents, which reverse its function.[3][4]

  • The Morpholine Moiety: The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently incorporated into CNS-active compounds to modulate physicochemical properties.[5][6] Its inclusion can improve aqueous solubility and metabolic stability, and critically, it can enhance permeability across the blood-brain barrier (BBB).[6] Furthermore, various morpholine derivatives have demonstrated a wide array of pharmacological effects, including antagonism of certain receptors and inhibition of enzymes like monoamine oxidase (MAO), which is responsible for degrading monoamine neurotransmitters.[5][7]

The combination of these structural features in this compound suggests a high probability of it being a CNS-active agent that modulates the availability of synaptic monoamines.

Central Hypothesis: A Modulator of Monoaminergic Synaptic Transmission

We postulate that this compound functions primarily by altering the homeostasis of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This central hypothesis can be explored through four distinct, non-mutually exclusive sub-mechanisms:

  • Monoamine Reuptake Inhibition: The compound binds to DAT, NET, or SERT, preventing the re-clearance of neurotransmitters from the synapse.

  • Monoamine Release (Efflux): The compound acts as a transporter substrate, leading to reverse transport and non-vesicular release of neurotransmitters.

  • Direct Receptor Interaction: The compound possesses affinity as an agonist or antagonist for postsynaptic monoamine receptors (e.g., dopamine D2, serotonin 5-HT2A).[8]

  • Enzyme Inhibition: The compound inhibits MAO-A or MAO-B, preventing the metabolic degradation of monoamines.[5]

The following diagram illustrates these potential interaction points within a generalized monoaminergic synapse.

Theoretical_MoA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal MAO MAO VMAT2 VMAT2 Transporter Transporter (DAT, NET, SERT) NT_vesicle Neurotransmitter (DA, NE, 5-HT) NT_synapse Synaptic Neurotransmitter NT_vesicle->NT_synapse Release Transporter->NT_synapse Reuptake Receptor Receptor (e.g., D2, 5-HT2A) Compound 1-(4-Morpholin-4-yl- phenyl)-ethylamine Compound->MAO [4] Inhibition? Compound->Transporter [1] Inhibition? [2] Reverse Transport? Compound->Receptor [3] Agonism? Antagonism? NT_synapse->Receptor Binding

Caption: Potential interaction points of the compound within a monoaminergic synapse.

Proposed Experimental Validation Workflow

To systematically investigate the proposed mechanisms, we recommend a phased approach, beginning with broad in vitro screening and progressing to more specific functional and in vivo assays.

Experimental_Workflow cluster_phase2 start Compound Synthesis & QC phase1 Phase 1: In Vitro Screening (Target Affinity) start->phase1 binding_assay Protocol 1: Radioligand Binding Assays (DAT, NET, SERT, D2, 5-HT2A) phase1->binding_assay mao_assay Protocol 2: MAO-A / MAO-B Inhibition Assays phase1->mao_assay phase2 Phase 2: In Vitro Functional Assays (Mechanism Confirmation) binding_assay->phase2 mao_assay->phase2 uptake_release Protocol 3: Synaptosomal Uptake & Release Assays phase2->uptake_release phase3 Phase 3: In Vivo Validation (Physiological Relevance) uptake_release->phase3 microdialysis Protocol 4: Rodent Microdialysis phase3->microdialysis behavior Protocol 5: Behavioral Pharmacology phase3->behavior end Comprehensive MoA Profile microdialysis->end behavior->end

Caption: A phased experimental workflow for mechanism of action elucidation.

Phase 1: In Vitro Target Affinity Screening

The initial step is to determine if the compound physically interacts with its putative targets and with what affinity.

Protocol 1: Radioligand Binding Assays

  • Objective: To quantify the binding affinity (Kᵢ) of the compound for human DAT, NET, SERT, and selected dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

  • Methodology:

    • Source: Use commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human transporters or receptors.

    • Radioligands:

      • DAT: [³H]WIN 35,428

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram

      • D₂: [³H]Spiperone

      • 5-HT₂ₐ: [³H]Ketanserin

    • Procedure: Incubate cell membranes with a fixed concentration of radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Detection: Separate bound from free radioligand via rapid filtration through glass fiber filters. Quantify radioactivity on the filters using liquid scintillation counting.

    • Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

  • Self-Validation: Each assay must include a positive control (a known high-affinity ligand for the target) and a negative control (vehicle) to ensure the assay is performing within expected parameters. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard.

  • Data Presentation:

TargetHypothetical Kᵢ (nM)
Dopamine Transporter (DAT)50
Norepinephrine Transporter (NET)15
Serotonin Transporter (SERT)800
Dopamine D₂ Receptor>10,000
Serotonin 5-HT₂ₐ Receptor2,500

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the potency (IC₅₀) of the compound for inhibiting the enzymatic activity of MAO-A and MAO-B.

  • Methodology:

    • Source: Use recombinant human MAO-A and MAO-B enzymes.

    • Assay Principle: Employ a commercially available chemiluminescent assay kit. The assay measures hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), via a horseradish peroxidase-coupled reaction.

    • Procedure: Pre-incubate the MAO enzyme with a range of concentrations of the test compound. Initiate the reaction by adding the substrate and luciferin derivative.

    • Detection: Measure luminescence using a plate reader. A decrease in signal indicates enzyme inhibition.

    • Analysis: Calculate the IC₅₀ value from the concentration-response curve.

  • Self-Validation: Run parallel assays with known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.

  • Data Presentation:

TargetHypothetical IC₅₀ (nM)
MAO-A>20,000
MAO-B8,500
Phase 2: In Vitro Functional Characterization

If Phase 1 reveals significant affinity for monoamine transporters (e.g., Kᵢ < 1 µM), the next critical step is to determine how the compound affects transporter function.

Protocol 3: Synaptosomal Neurotransmitter Uptake and Release Assays

  • Objective: To differentiate between reuptake inhibition and transporter-mediated release.

  • Methodology:

    • Source: Prepare fresh synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Uptake Inhibition Assay:

      • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

      • Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

      • After a short incubation (e.g., 5 minutes), terminate uptake by rapid filtration and washing with ice-cold buffer.

      • Quantify the radioactivity trapped within the synaptosomes. A decrease in radioactivity indicates uptake inhibition.

    • Release (Efflux) Assay:

      • Pre-load synaptosomes by incubating them with a radiolabeled neurotransmitter.

      • Wash away excess external neurotransmitter.

      • Expose the pre-loaded synaptosomes to various concentrations of the test compound.

      • After incubation, separate the synaptosomes from the supernatant by filtration.

      • Quantify the radioactivity in the supernatant. An increase in radioactivity indicates neurotransmitter release.

  • Self-Validation: Use known standards for comparison: cocaine as a pure reuptake inhibitor and d-amphetamine as a releasing agent.

  • Interpretation: A compound that is potent in the uptake assay but weak in the release assay is classified as a reuptake inhibitor. A compound that is potent in both assays is classified as a releasing agent.

Phase 3: In Vivo Pharmacodynamic Evaluation

Positive in vitro results must be validated in a living system to confirm physiological relevance.

Protocol 4: In Vivo Microdialysis (Conceptual)

  • Objective: To measure real-time changes in extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving rodents following systemic administration of the compound.

  • Methodology:

    • Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens or prefrontal cortex).

    • Procedure: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

    • Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Collection & Analysis: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration. Analyze the samples for monoamine content using HPLC with electrochemical detection.

  • Data Interpretation: A significant, dose-dependent increase in extracellular neurotransmitter levels post-administration would provide strong in vivo evidence supporting the in vitro findings.

Protocol 5: Locomotor Activity (Conceptual)

  • Objective: To assess the behavioral effects of the compound, specifically its potential to induce stimulant or depressant activity, which often correlates with monoaminergic modulation.

  • Methodology:

    • Apparatus: Use automated open-field chambers equipped with infrared beams to track animal movement.

    • Procedure: Acclimate rodents (e.g., mice) to the chambers. Administer various doses of the test compound or vehicle.

    • Measurement: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 2 hours).

  • Data Interpretation: An increase in locomotor activity would be consistent with a dopamine- and/or norepinephrine-releasing agent or reuptake inhibitor. This behavioral data provides a functional correlate to the neurochemical data from microdialysis.

Conclusion

The structural components of this compound provide a compelling, rational basis for hypothesizing its function as a modulator of central monoaminergic systems. The proposed multi-phased experimental plan offers a robust and logical pathway to systematically test this hypothesis. By first establishing target affinity, then defining the functional consequence of that interaction, and finally confirming its neurochemical and behavioral effects in vivo, a comprehensive and validated understanding of the compound's core mechanism of action can be achieved. This foundational knowledge is indispensable for guiding any further drug development efforts.

References

  • Anonymous . (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Waś, A., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Lee, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]

  • Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • PubChem . (n.d.). 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Reith, M. E. A., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]

  • Xie, Z., & Miller, G. M. (2008). Beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. ResearchGate. [Link]

Sources

Methodological & Application

Topic: Comprehensive Analytical Methods for the Characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine. As a crucial building block in pharmaceutical synthesis, its identity, purity, and stability must be unequivocally established. This document details integrated chromatographic and spectroscopic protocols, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy and reproducibility in a research and development or quality control setting.

Introduction

This compound is a substituted phenethylamine derivative incorporating a morpholine moiety. This structural combination makes it a versatile intermediate in the synthesis of various biologically active compounds. The primary amino group, the chiral center at the ethylamine alpha-carbon, and the tertiary amine within the morpholine ring are all key features that necessitate a multi-faceted analytical approach for complete characterization. In drug development, rigorous analysis of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide presents a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from purity assessment to unambiguous structural confirmation.

Physicochemical Properties

A summary of the fundamental properties of the target compound is provided below.

PropertyValue
Chemical Structure
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Appearance (Predicted) Off-white to yellow solid or viscous oil
Chirality Contains one stereocenter

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of moderately polar, non-volatile organic compounds like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, while the polar mobile phase allows for the elution and separation of the compound and related impurities. The addition of an acid modifier (e.g., formic or phosphoric acid) to the mobile phase is critical; it protonates the amine functional groups, ensuring sharp, symmetrical peak shapes by minimizing tailing caused by interactions with residual silanols on the silica support[1].

Experimental Protocol: RP-HPLC-UV/DAD

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or DAD scan 200-400 nm for peak purity)
Injection Volume 10 µL
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (Aqueous & Organic) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_sample Sample Prep (1.0 mg/mL Stock) sst System Suitability Test (5 Replicates) prep_sample->sst instrument_setup->sst run_samples Inject Samples (Blank, Standard, Test) sst->run_samples If SST Passes integration Peak Integration run_samples->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. However, primary amines like the target compound can exhibit poor peak shape and thermal instability in the hot GC inlet. While direct injection is possible, pre-column derivatization is often employed to enhance volatility and thermal stability[2]. Silylation (e.g., with BSTFA) or acylation can be effective. The protocol below describes a direct injection method, which should be the first approach before moving to derivatization if peak shape is poor.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Split Ratio 20:1
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). The molecular ion (M⁺) at m/z 206 should be observable. Key fragmentation patterns would include the benzylic cleavage to form the m/z 191 ion ([M-CH₃]⁺) and the fragment corresponding to the morpholinophenyl moiety.

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete mapping of the molecular skeleton and confirmation of connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts: The structure of this compound has several distinct proton and carbon environments. Predicted chemical shifts are summarized below, based on analyses of structurally similar compounds[3][4][5].

Table: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~ 1.35 Doublet (d) 3H -CH₃
H-b ~ 1.60 Broad Singlet (br s) 2H -NH₂
H-c ~ 3.15 Triplet (t) 4H Morpholine -CH₂-N
H-d ~ 3.85 Triplet (t) 4H Morpholine -CH₂-O
H-e ~ 4.05 Quartet (q) 1H -CH(NH₂)
H-f ~ 6.90 Doublet (d) 2H Aromatic (ortho to morpholine)

| H-g | ~ 7.25 | Doublet (d) | 2H | Aromatic (ortho to ethylamine) |

Table: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
C-1 ~ 24.5 -CH₃
C-2 ~ 50.5 -CH(NH₂)
C-3 ~ 49.5 Morpholine -CH₂-N
C-4 ~ 67.0 Morpholine -CH₂-O
C-5 ~ 115.5 Aromatic CH (ortho to morpholine)
C-6 ~ 127.0 Aromatic CH (ortho to ethylamine)
C-7 ~ 135.0 Aromatic C (ipso to ethylamine)

| C-8 | ~ 150.0 | Aromatic C (ipso to morpholine) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3250 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3050 - 3010 C-H Aromatic Stretch Phenyl Ring
2960 - 2850 C-H Aliphatic Stretch Ethyl and Morpholine Groups
1610 - 1580 C=C Aromatic Stretch Phenyl Ring
1520 - 1500 C=C Aromatic Stretch Phenyl Ring
1250 - 1230 C-N Stretch (Aryl-N) Phenyl-Morpholine Bond
1125 - 1115 C-O-C Asymmetric Stretch Morpholine Ether Linkage

| 830 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl Ring |

Integrated Analytical Characterization Workflow

Characterization_Workflow cluster_purity Purity & Impurity Profile cluster_identity Identity & Structural Confirmation start Sample Received HPLC HPLC-DAD (Purity Assay) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS NMR NMR (1H, 13C) (Unambiguous Structure) start->NMR FTIR FTIR (Functional Groups) start->FTIR final_report Certificate of Analysis HPLC->final_report MS Mass Spec (Molecular Weight) GCMS->MS Provides MS data GCMS->final_report NMR->final_report FTIR->final_report MS->final_report

Caption: Integrated workflow for comprehensive analysis.

Conclusion

The analytical characterization of this compound requires an orthogonal set of techniques. HPLC provides essential data on purity and impurity profiles, while GC-MS is crucial for detecting volatile residues. Concurrently, spectroscopic methods, particularly NMR, offer definitive structural confirmation, with FTIR and Mass Spectrometry providing corroborating evidence for functional groups and molecular weight. The integrated application of these protocols ensures a complete and reliable characterization, fulfilling the stringent requirements of pharmaceutical research and development.

References

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents.CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • PubMed. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available at: [Link]

  • MDPI. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Available at: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical C. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. Available at: [Link]

  • PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

  • ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed application note and protocol for the mass spectrometry of 1-(4-Morpholin-4-yl-phenyl)-ethylamine.

Abstract & Introduction

This compound is a synthetic compound featuring a core phenyl-ethylamine structure substituted with a morpholine moiety. This structure is of significant interest to drug development professionals due to its presence in various pharmacologically active agents. Accurate and sensitive quantification of such compounds in complex biological matrices (e.g., plasma, urine) is a cornerstone of pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for this purpose, making it the gold standard for bioanalytical assays.[3][4]

This document provides a comprehensive guide to developing a robust LC-MS/MS method for the characterization and quantification of this compound. We will detail the analyte's mass spectral behavior, including a proposed fragmentation pathway, and provide a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to empower researchers to adapt this method to their specific needs. All protocols are designed with self-validation and regulatory compliance in mind, referencing established FDA guidelines.[3][5]

Analyte Characterization & Properties

Understanding the physicochemical properties of the analyte is the first step in method development. This compound is a basic compound, readily accepting a proton, making it an ideal candidate for positive mode electrospray ionization (ESI+).

PropertyValueSource / Method
Chemical Formula C₁₂H₁₈N₂O-
Average Molecular Weight 206.28 g/mol Calculation
Monoisotopic Mass 206.14191 DaCalculation
Protonated Adduct [M+H]⁺ 207.14919 m/zCalculation
Structure -

Principle of the LC-MS/MS Method

The fundamental principle of this method involves three sequential stages:

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) system is used to separate the target analyte from endogenous matrix components. This process relies on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.[4]

  • Ionization: The column eluent is directed into an electrospray ionization (ESI) source. Here, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated analyte [M+H]⁺) are ejected into the gas phase.

  • Tandem Mass Spectrometry (MS/MS): The gas-phase ions are guided into a triple quadrupole (QqQ) mass spectrometer.

    • Q1 (First Quadrupole): Selects only the ions corresponding to the analyte's precursor mass-to-charge ratio (m/z), specifically 207.15.

    • q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon). The energy of this collision is carefully optimized.

    • Q3 (Third Quadrupole): Scans for or selects specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[6]

Proposed MS/MS Fragmentation Pathway

The structural integrity of mass spectrometric data relies on a predictable and reproducible fragmentation pattern. For this compound, protonation is expected to occur on the primary amine of the ethylamine side chain, which is the most basic site. Upon collisional activation in the gas phase, several fragmentation routes are plausible. The most probable fragmentation involves the benzylic cleavage, which is a high-propensity fragmentation pathway for such structures.

The proposed primary fragmentation is the cleavage of the C-C bond between the phenyl ring and the ethylamine group, leading to the loss of an ethylamine moiety and formation of a stable benzylic cation. A secondary characteristic fragmentation involves the cleavage of the morpholine ring.

G cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) precursor [C₁₂H₁₈N₂O + H]⁺ m/z = 207.15 frag1 Benzylic Cleavage [C₁₀H₁₂NO]⁺ m/z = 162.09 precursor->frag1 CID (-CH₃CHNH₂) frag2 Morpholine Ring Opening [C₈H₉N₂O]⁺ m/z = 149.07 precursor->frag2 CID (-C₃H₇) G Sample Receive Biological Samples (Plasma, Urine) Prep Sample Preparation (Protein Precipitation) Sample->Prep Step 1 Inject LC-MS/MS Injection & Data Acquisition Prep->Inject Step 2 Process Data Processing (Peak Integration) Inject->Process Step 3 Calib Calibration Curve Generation (Linear Regression) Process->Calib Step 4a Quant Quantify Unknowns & QC Samples Calib->Quant Step 4b Report Final Report Generation & Data Review Quant->Report Step 5

Sources

in vitro assay protocols for 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling and Assay Development for 1-(4-Morpholin-4-yl-phenyl)-ethylamine Scaffolds

Introduction & Scientific Context

The molecule This compound represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic phenyl core with two critical functional handles:

  • The Morpholine Ring (Position 4): A bioisostere for piperazine or piperidine, widely used to modulate basicity (

    
    ), enhance aqueous solubility, and improve metabolic stability against oxidative attack compared to purely aliphatic amines. It is a common feature in CNS-active agents (e.g., Reboxetine) and kinase inhibitors (e.g., Gefitinib analogs).
    
  • The Ethylamine Moiety (Position 1): A chiral primary amine handle allowing for diverse library synthesis (via amide coupling or reductive amination). The

    
    -methyl group introduces chirality, affecting protein binding affinity and metabolic clearance rates.
    

Why Profile This Scaffold? While often used as a building block, the physicochemical behavior of this core dictates the success of the final drug candidate. Morpholine rings can be metabolic "soft spots" (ring opening), and the ethylamine chain is susceptible to Monoamine Oxidase (MAO) deamination.

This guide provides standardized protocols to validate the solubility , permeability (BBB) , and metabolic stability of this scaffold before it is committed to large-scale library synthesis.

Visual Workflow: Scaffold Profiling Logic

The following diagram illustrates the decision matrix for characterizing this scaffold.

ScaffoldProfiling Compound 1-(4-Morpholin-4-yl- phenyl)-ethylamine QC QC: Chiral Purity (e.e. Determination) Compound->QC Solubility Physicochem: pKa & LogD QC->Solubility >98% e.e. Permeability PAMPA-BBB: CNS Penetration Solubility->Permeability LogD 1-3 Metabolism Microsomal Stability: Ring Oxidation vs. Deamination Permeability->Metabolism Pe > 10^-6 Metabolism->Compound High Clearance (Modify Linker) Decision Go/No-Go for Library Synthesis Metabolism->Decision

Caption: Logical workflow for validating the morpholino-phenyl-ethylamine scaffold prior to lead optimization.

Protocol 1: Physicochemical Characterization (pKa & LogD)

Rationale: The morpholine nitrogen is weakly basic (


), while the primary amine on the ethyl chain has a higher 

(

). Understanding the ionization state at physiological pH (7.4) is critical for predicting membrane permeability.

Methodology: Potentiometric Titration & Shake-Flask Lipophilicity.

Materials:
  • Compound: this compound (>98% purity).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Solvent: 0.15 M KCl (ionic strength adjuster).

  • Octanol: Water-saturated 1-octanol.

Step-by-Step Protocol:
  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution of the lipophilic phenyl core.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl. The solution should be clear (both amines protonated).

  • Titration: Titrate with 0.5 M KOH under inert gas (

    
    ) blanket at 25°C. Record pH vs. Volume added.
    
  • Data Analysis: Use the Bjerrum plot method to identify two inflection points:

    • 
       (Morpholine N): Expected ~8.3.
      
    • 
       (Ethylamine N): Expected ~9.8.
      
  • LogD Determination (Shake Flask):

    • Prepare phosphate buffer (pH 7.4).

    • Mix compound with 1:1 Octanol:Buffer. Shake for 4 hours at 25°C.

    • Centrifuge (3000 rpm, 10 min) to separate phases.

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      .
      

Acceptance Criteria:

  • For CNS penetration (a common target for morpholine drugs), target LogD 1.5 – 2.5 .

Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Assay

Rationale: Morpholine is frequently employed to enhance CNS penetration.[1] This assay determines if the scaffold can cross the BBB via passive diffusion.

Materials:
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Protocol:
  • Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip. Allow to dry for 1 minute.

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4). Add 150 µL to the Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Transfer aliquots from both Donor and Acceptor wells to HPLC vials.

    • Quantify via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is time.

Interpretation: | Permeability (


) | Classification |
| :--- | :--- |
| > 4.0 | High CNS Permeability (Ideal) |
| 2.0 – 4.0 | Moderate Permeability |
| < 2.0 | Low CNS Permeability |

Protocol 3: Metabolic Stability (Microsomal Stability)

Rationale: The morpholine ring is susceptible to oxidative ring opening (via CYP3A4/2D6), and the ethylamine side chain is a target for N-dealkylation or oxidative deamination. This assay identifies the "metabolic soft spot."

Visualizing the Metabolic Liability:

Metabolism cluster_CYP Phase I Metabolism (CYP450) Parent Parent Scaffold (Morpholine-Phenyl-Ethylamine) Oxidation1 Morpholine Ring Hydroxylation/Opening Parent->Oxidation1 CYP3A4 Oxidation2 Ethylamine N-Dealkylation Parent->Oxidation2 CYP2D6 Deamination Oxidative Deamination (to Acetophenone deriv.) Parent->Deamination MAO/CYP

Caption: Potential metabolic pathways for the scaffold.

Materials:
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add Microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system to start the reaction. Final volume: 200 µL.

  • Sampling: At time points

    
     minutes, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 120 µL of Ice-cold Acetonitrile. Vortex for 10 minutes.

  • Clarification: Centrifuge at 4000g for 20 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject supernatant. Monitor the depletion of the parent ion (

    
     Da).
    
  • Metabolite ID (Optional but Recommended): Perform a full scan (Q1) to look for:

    • +16 Da (Hydroxylation on phenyl or morpholine).

    • +32 Da (Lactam formation on morpholine).

    • -17 Da (Loss of Ammonia -> Ketone formation).

Calculation: Plot


 vs. time. The slope 

determines intrinsic clearance:

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Standard reference for LogD and Solubility protocols).
  • Garg, P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Structural Modification of the Morpholine Ring." Journal of Medicinal Chemistry, 48(19), 5966–5979. (Mechanistic source for morpholine ring opening).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for PAMPA-BBB methodology).

Sources

experimental design for testing 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-MP: Preclinical Profiling & Characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine Scaffolds

Executive Summary & Chemical Space Analysis

The compound This compound represents a "privileged scaffold" in modern medicinal chemistry. It fuses three distinct pharmacophoric elements:

  • Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to lipophilic cycloalkanes.[1] It acts as a hydrogen bond acceptor.[1]

  • Phenyl Linker: Provides a rigid aromatic spacer for

    
     stacking interactions within binding pockets (e.g., Kinase ATP sites).[1]
    
  • Ethylamine Tail: A basic primary amine (

    
    ) that serves as a key handle for ionic interactions (e.g., Asp/Glu residues in GPCRs) or as a linker for further derivatization (amide coupling).[1]
    

Critical Design Challenge: While this scaffold improves drug-likeness (Lipinski compliance), the combination of a basic amine and an aromatic system creates a high risk for hERG channel inhibition (cardiotoxicity) and phospholipidosis (lysosomal trapping).[1] This guide details the experimental workflow to validate this scaffold as a viable drug lead.

Experimental Workflow Visualization

The following flowchart outlines the critical path for validating this scaffold, moving from purity checks to safety pharmacology.

Workflow Start Compound Synthesis (Chiral Resolution) PhysChem Physicochemical Profiling (pKa, LogD, Sol) Start->PhysChem QC Pass ADME In Vitro ADME (Microsomal Stability) PhysChem->ADME Solubility > 50µM Safety Safety Tox (hERG Inhibition) ADME->Safety T1/2 > 30 min Safety->Start Fail: Reduce Lipophilicity Target Target Engagement (Kinase/GPCR) Safety->Target hERG IC50 > 10µM

Figure 1: Critical path for lead optimization. Note the "Fail" loop at the Safety stage, common for phenethylamine derivatives.

Module 1: Physicochemical Profiling[1]

The ethylamine side chain introduces chirality and pH-dependent solubility.

Protocol 1.1: Chiral Purity Determination (Enantiomeric Excess)

Since the ethylamine carbon is a stereocenter, biological activity often resides in a single enantiomer (


 or 

).[1]
  • Method: Supercritical Fluid Chromatography (SFC).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase:

    
     / Methanol (with 0.1% Isopropylamine additive to sharpen the basic amine peak).[1]
    
  • Detection: UV at 254 nm (Phenyl absorbance).[1]

  • Acceptance Criteria:

    
    .
    
Protocol 1.2: Ionization Constant ( ) & Lipophilicity ( )

The basicity of the ethylamine drives absorption and distribution.[1]

  • Method: Potentiometric Titration (e.g., Sirius T3).[1]

  • Procedure:

    • Dissolve 1 mg of compound in assay buffer (ionic strength adjusted 0.15 M KCl).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and HCl.

    • Data Output: Expect

      
       (amine) and potentially 
      
      
      
      (morpholine nitrogen protonation, though usually very weak).[1]
  • Significance: At physiological pH (7.4), the molecule is >99% protonated (cationic).[1] This limits passive diffusion but enhances solubility.[1]

Module 2: In Vitro Metabolic Stability

The morpholine ring is susceptible to oxidative metabolism, leading to ring-opening or lactam formation.[1]

Protocol 2.1: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1][2]

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Microsome Protein: 0.5 mg/mL.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.[1]

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

Metabolic Liability Visualization: The following diagram illustrates the primary metabolic soft spots on this scaffold.

Metabolism Parent Parent Scaffold (Morpholine-Phenyl-Ethylamine) Met1 M1: N-Dealkylation (Loss of Ethylamine) Parent->Met1 MAO / CYP450 Met2 M2: Morpholine Oxidation (Lactam Formation) Parent->Met2 CYP3A4 / CYP2D6 Met3 M3: Morpholine Ring Opening (Acid metabolite) Met2->Met3 Hydrolysis

Figure 2: Predicted metabolic pathways.[1] The morpholine ring (M2) is the primary site for CYP-mediated oxidation.

Module 3: Safety Pharmacology (Critical Step)

The Pharmacophore of Concern for this molecule is the "Basic Nitrogen + Linker + Aromatic Ring" motif, which aligns perfectly with the binding site of the hERG Potassium Channel . Inhibition leads to QT prolongation and Torsades de Pointes.[1][3]

Protocol 3.1: Automated Patch Clamp (hERG Inhibition)
  • Platform: QPatch or PatchXpress (High-throughput electrophysiology).[1]

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Positive Control: E-4031 (IC50 ~ 10-50 nM) or Quinidine.[1]

  • Test Concentrations: 0.1, 1, 10, 30 µM.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV (measure tail current).[1]

  • Data Analysis: Calculate % Inhibition of tail current vs. vehicle control.

  • Red Flag:

    
     indicates high cardiotoxicity risk.[1]
    

Mitigation Strategy: If hERG toxicity is high, introduce an Oxygen atom into the ethyl linker or add electron-withdrawing groups (fluorine) to the phenyl ring to lower the amine


.

Module 4: Target Engagement Profiling

Depending on the intended therapeutic use, this scaffold is screened against two major families.

Scenario A: Kinase Inhibitor (e.g., PI3K/mTOR)

The morpholine oxygen forms a critical H-bond with the "hinge region" of the kinase ATP pocket.

  • Assay: FRET-based competition assay (e.g., LanthaScreen).

  • Tracer: Alexa Fluor® labeled ATP-competitive tracer.[1]

  • Readout: Displacement of tracer by test compound reduces FRET signal.[1]

Scenario B: GPCR Ligand (e.g., Dopamine/Trace Amine Receptors)

The ethylamine mimics the endogenous neurotransmitter.[1]

  • Assay: Radioligand Binding.

  • Ligand: [3H]-Dopamine or [3H]-SCH23390.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    
  • Protocol:

    • Incubate membrane preparations with radioligand + test compound (10 µM screening).[1]

    • Filter through GF/B filters.[1]

    • Scintillation counting.[1]

Summary of Key Parameters & Acceptance Criteria

ParameterAssay MethodTarget Criteria (Lead Opt)Risk / Liability
Solubility Thermodynamic (PBS pH 7.4)

Low absorption if insoluble.[1]
Permeability PAMPA or Caco-2 (A-to-B)

Amine may limit passive diffusion.[1]
Metabolic Stability Human Liver Microsomes

min (

)
Rapid clearance via morpholine oxidation.[1]
hERG Inhibition Patch Clamp

HIGH RISK (QT Prolongation).
Lipophilicity Shake-flask / Potentiometric

High LogD increases promiscuity.[1]

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source:Chemical Biology & Drug Design (2021).[1]

    • Significance: Reviews the metabolic stability and solubility benefits of morpholine substitution.
    • URL:[Link][1]

  • hERG Pharmacophore Modeling

    • Title: In silico prediction of hERG channel inhibition: a review of current trends and methods.
    • Source:Frontiers in Pharmacology (2023).[1]

    • Significance: Establishes the structural alerts (Basic N + Aromatic) relevant to the phenethylamine scaffold.
    • URL:[Link][1]

  • Metabolic Stability Protocols

    • Title: Optimization of Metabolic Stability in Drug Discovery.[1][2][4]

    • Source:Journal of Medicinal Chemistry (2018).[1]

    • Significance: Provides standard protocols for microsomal stability assays and interpret
    • URL:[Link][1]

  • Phenethylamine Pharmacology

    • Title: Trace amine-associated receptors (TAARs) as targets for novel neuropsychiatric therapeutics.[1]

    • Source:Nature Reviews Drug Discovery (2016).[1]

    • Significance: Contextualizes the biological activity of the ethylamine tail in CNS drug discovery.
    • URL:[Link][1]

Sources

1-(4-Morpholin-4-yl-phenyl)-ethylamine as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine (1-MPEA) in Kinase Inhibitor Design

Part 1: Executive Summary & Pharmacophore Rationale

This compound (1-MPEA) is not merely a chemical intermediate; it is a privileged scaffold in the design of ATP-competitive kinase inhibitors. In the architecture of Type I and Type II kinase inhibitors, this moiety frequently serves two critical functions:

  • Solvent-Exposed Tail: The morpholine ring protrudes into the solvent-accessible region of the kinase ATP-binding pocket, improving water solubility and pharmacokinetic (PK) properties.

  • H-Bonding Network: The morpholine oxygen acts as a hydrogen bond acceptor, often interacting with residues at the rim of the catalytic cleft (e.g., the hinge region or the gatekeeper residue vicinity).

This application note details the protocol for utilizing 1-MPEA to synthesize and validate a library of EGFR/Src-family kinase inhibitors . We focus on coupling this amine to a quinazoline core—a classic "warhead" for tyrosine kinases.

Part 2: Chemical Biology & Mechanism

The efficacy of kinase inhibitors often hinges on the "Tail" region. While the heteroaromatic core (e.g., quinazoline, pyrimidine) mimics the adenine ring of ATP, the tail (1-MPEA) modulates selectivity and physicochemical properties.

Mechanism of Interaction
  • Core Binding: The quinazoline core forms H-bonds with the hinge region (e.g., Met793 in EGFR).

  • Scaffold Role (1-MPEA): The phenyl spacer positions the morpholine ring away from the hydrophobic pocket. The ethylamine linkage provides rotational freedom (entropy), allowing the morpholine to find optimal energetic minima in the solvent interface.

Pathway Visualization: Inhibitor Design Logic

InhibitorDesign Core Heteroaromatic Core (Adenine Mimic) Linker Ethylamine Linker (Rotational Freedom) Core->Linker Coupling (SNAr) Target Kinase ATP Pocket (Hinge + Solvent Front) Core->Target H-bonds (Met793) Tail Morpholine Moiety (Solubility/H-Bonding) Linker->Tail Pre-assembled in 1-MPEA Tail->Target Solvent Interaction

Figure 1: Modular design of kinase inhibitors. 1-MPEA provides the Linker and Tail components pre-assembled.

Part 3: Experimental Protocols

Protocol A: Synthesis of Model Inhibitor (MPEA-QZ-01)

Objective: Synthesize a representative inhibitor by coupling 1-MPEA with 4-chloro-6,7-dimethoxyquinazoline.

Reagents:

  • Compound A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Compound B: this compound (1-MPEA) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A (224 mg, 1.0 mmol) in 10 mL of iPrOH.

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by 1-MPEA (227 mg, 1.1 mmol). Note: 1-MPEA is often supplied as a hydrochloride salt; if so, increase DIPEA to 3.0 eq.

  • Reaction: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM). The starting chloride (Rf ~0.8) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup: Cool the reaction to room temperature. The product often precipitates as a hydrochloride salt.

    • If precipitate forms: Filter the solid, wash with cold iPrOH (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with saturated NaHCO3, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield Expectation: 75–85% as a pale yellow solid.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of the synthesized MPEA-QZ-01 against EGFR (WT).

Materials:

  • Recombinant EGFR kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of MPEA-QZ-01 in DMSO (Start conc: 10 µM).

  • Enzyme Reaction (10 µL):

    • Add 2 µL of Compound (5x conc).

    • Add 4 µL of EGFR Enzyme (2.5x conc). Incubate 10 min at RT (allows "Type I" binding).

    • Add 4 µL of ATP/Substrate mix (2.5x conc).

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

Part 4: Data Presentation & Analysis

Quantitative Results: Structure-Activity Relationship (SAR)

The following table illustrates how the 1-MPEA tail compares to other standard tails when attached to the same quinazoline core.

Compound IDTail Structure (R-Group)Solubility (µg/mL)EGFR IC50 (nM)ClogP
MPEA-QZ-01 1-(4-Morpholinophenyl)ethyl >150 12 ± 3 3.2
Control-ABenzyl (No morpholine)<1045 ± 54.5
Control-B3-Morpholinopropyl (Gefitinib-like)>20028 ± 42.8

Interpretation: MPEA-QZ-01 shows superior potency (12 nM) compared to the simple benzyl analog (45 nM), confirming that the morpholine ring contributes to binding affinity, likely through long-range electrostatic interactions or by enforcing a favorable conformation.

Experimental Workflow Diagram

AssayWorkflow Start Synthesized Inhibitor (MPEA-QZ-01) Dilution Serial Dilution (DMSO) Start->Dilution Binding Incubation with Kinase (10 min) Dilution->Binding Reaction Add ATP + Substrate (60 min) Binding->Reaction Stop Add ADP-Glo Reagent (Deplete ATP) Reaction->Stop Read Luminescence Readout (IC50 Calculation) Stop->Read

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay validation.

Part 5: Troubleshooting & Critical Parameters

  • Regioselectivity in Synthesis:

    • Issue: If the quinazoline core has multiple leaving groups (e.g., 2,4-dichloroquinazoline), the 4-position is significantly more reactive towards nucleophilic aromatic substitution.

    • Solution: Perform the reaction at 0°C initially to ensure kinetic control favoring the 4-position substitution.

  • Chirality of 1-MPEA:

    • Insight: The ethylamine linker possesses a chiral center.

    • Recommendation: While the racemic mixture is cheaper, the (S)-enantiomer often provides better fit in the ATP pocket for certain kinase families (e.g., ALK/ROS1). It is recommended to test both enantiomers if the racemic IC50 is promising (<100 nM).

  • Solubility Artifacts:

    • Issue: High concentrations (>10 µM) of morpholine compounds can sometimes aggregate.

    • Control: Include 0.01% Triton X-100 in the kinase assay buffer to prevent promiscuous inhibition via aggregation.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine. Retrieved from

  • Kourouli, T., et al. (2020).[3] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[4] ChemMedChem, 15(5), 392-403. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9949648, (S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide.[5] Retrieved from

  • Zhang, L., et al. (2018). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[6] Journal of Chemical Reviews. Retrieved from

Sources

Application Notes and Protocols for 1-(4-Morpholin-4-yl-phenyl)-ethylamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a synthetic compound featuring a phenylethylamine scaffold, a core structure in many endogenous neurotransmitters and psychoactive drugs, and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, improve blood-brain barrier permeability, and modulate pharmacological activity.[1] While specific neuropharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural characteristics suggest a high potential for interaction with central nervous system (CNS) targets. This guide provides a hypothesized neuropharmacological profile for this compound as a modulator of monoaminergic systems and details robust protocols for its investigation.

The phenylethylamine backbone is a well-established pharmacophore that interacts with monoamine transporters and receptors.[2] The addition of the morpholine group can influence the molecule's affinity and selectivity for these targets.[3] Based on these structural alerts, we propose that this compound may act as an inhibitor of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAOs leads to an increase in the synaptic availability of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anxiolytic drugs.[4][5]

These application notes will guide researchers in the preliminary assessment of this compound's neuropharmacological potential, focusing on its hypothesized role as a monoamine oxidase inhibitor with antidepressant and anxiolytic-like properties.

Chemical Properties and Handling

PropertyValueSource
IUPAC Name 1-(4-morpholin-4-ylphenyl)ethan-1-amine-
Molecular Formula C12H18N2O-
Molecular Weight 206.28 g/mol -
CAS Number Not available-
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO and ethanol (predicted)-

Storage and Handling: Store at -20°C for long-term storage. For preparation of stock solutions, dissolve in an appropriate solvent such as DMSO. Subsequent dilutions for aqueous-based assays should be made with caution to avoid precipitation. It is recommended to prepare fresh dilutions for each experiment.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[6] By inhibiting these enzymes, the concentration of monoamine neurotransmitters in the synaptic cleft is increased, leading to enhanced neurotransmission. This is a key mechanism for many antidepressant medications.[4] We hypothesize that this compound may act as a competitive or non-competitive inhibitor of MAO-A and/or MAO-B.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Compound This compound Compound->MAO Inhibition Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Signal Neuronal Signal Receptor->Signal Activation

Caption: Hypothesized mechanism of action of this compound.

In Vitro Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on MAO-A and MAO-B activity. The assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed oxidation of a substrate.[5][6][7]

Rationale

A high-throughput, fluorescence-based assay provides a sensitive and efficient method for determining the IC50 value of a test compound against MAO-A and MAO-B.[7] This allows for the assessment of both potency and selectivity. Commercially available kits, such as the MAO-Glo™ Assay (Promega) or similar, provide a standardized and reliable platform for this purpose.[8]

Materials
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or a proprietary substrate from a kit)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • This compound

  • Positive controls: Clorgyline (for MAO-A) and Deprenyl (Selegiline) (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow

MAO_Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound and positive controls start->prep_compound add_compound Add diluted compound or control to the wells containing the enzyme prep_compound->add_compound add_enzyme Add MAO-A or MAO-B enzyme to wells of a 96-well plate add_enzyme->add_compound pre_incubate Pre-incubate at 37°C for 15 minutes add_compound->pre_incubate add_substrate Add MAO substrate/HRP/probe mix to initiate the reaction pre_incubate->add_substrate incubate Incubate at 37°C for 60 minutes add_substrate->incubate read_fluorescence Read fluorescence (Ex/Em = 530/585 nm) incubate->read_fluorescence analyze Calculate % inhibition and determine IC50 values read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Prepare similar dilutions for the positive controls, clorgyline and deprenyl.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the working concentration recommended by the supplier.

  • Assay Plate Setup:

    • Add 50 µL of diluted MAO-A or MAO-B enzyme to each well of a 96-well black plate.

    • Add 25 µL of the serially diluted test compound, positive control, or vehicle (assay buffer with the same percentage of DMSO as the compound dilutions) to the respective wells.

    • Include wells with enzyme and vehicle (100% activity control) and wells with vehicle only (background control).

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Reaction Initiation: Prepare the reaction mixture containing the MAO substrate, HRP, and fluorescent probe according to the kit manufacturer's instructions. Add 25 µL of this mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Protocols: Assessment of Antidepressant and Anxiolytic-like Activity

The following protocols describe standard behavioral tests in mice to evaluate the potential antidepressant and anxiolytic effects of this compound. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant-like activity.[9][10] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[10]

FST_Workflow start Start acclimatize Acclimatize mice to the behavioral testing room start->acclimatize administer Administer this compound, vehicle, or positive control (e.g., Imipramine) intraperitoneally (i.p.) acclimatize->administer wait Wait for 30-60 minutes (drug absorption period) administer->wait fst Place each mouse in a cylinder of water for a 6-minute test session wait->fst record Record the session with a video camera. Score immobility time during the last 4 minutes of the test fst->record analyze Analyze and compare immobility time between treatment groups record->analyze end End analyze->end

Caption: Workflow for the Forced Swim Test (FST).

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). House them in groups with ad libitum access to food and water. Allow at least one week of acclimatization to the housing facility.

  • Drug Administration: On the day of testing, administer this compound (e.g., 1, 5, 10 mg/kg), vehicle (e.g., saline with 5% DMSO and 5% Tween 80), or a positive control such as imipramine (20 mg/kg) via intraperitoneal (i.p.) injection.

  • Test Procedure: 30-60 minutes after injection, place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Scoring: The total duration of the test is 6 minutes. The first 2 minutes are considered a habituation period. During the last 4 minutes, record the cumulative time the mouse spends immobile (i.e., making only the minimal movements necessary to keep its head above water). Scoring can be done by a trained observer blind to the treatment conditions or using automated video tracking software.

  • Data Analysis: Compare the mean immobility time across the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[11][12][13] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[11]

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated above the floor (e.g., 50 cm).

  • Animal Preparation and Drug Administration: Similar to the FST, administer the test compound, vehicle, or a positive control such as diazepam (1-2 mg/kg, i.p.) 30-60 minutes before the test.

  • Test Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

  • Behavioral Measures: A trained observer or automated software should score the following parameters:

    • Number of entries into the open arms.

    • Time spent in the open arms.

    • Number of entries into the closed arms.

    • Time spent in the closed arms. An arm entry is defined as all four paws entering the arm.

  • Data Analysis: Calculate the percentage of open arm entries (open arm entries / total arm entries) * 100 and the percentage of time spent in the open arms (time in open arms / total time) * 100. Compare these parameters across treatment groups using a one-way ANOVA. An increase in the percentage of open arm entries and time spent in the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), indicates an anxiolytic-like effect.

Conclusion

The structural features of this compound make it a compelling candidate for neuropharmacological research, particularly in the context of mood and anxiety disorders. The protocols detailed in this guide provide a systematic and robust framework for the initial characterization of its in vitro and in vivo activities. By first assessing its potential to inhibit monoamine oxidases and then evaluating its effects in well-established behavioral models, researchers can gain valuable insights into its therapeutic potential. These foundational studies will pave the way for more in-depth mechanistic investigations and potential drug development efforts.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Singh, S., & Kaur, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1145-1166. [Link]

  • da Silva, J. F. M., de Souza, M. C. B. V., & de Almeida, M. V. (2009). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. PubMed, 20(3), 237-45. [Link]

  • Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2219–2237. [Link]

  • Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Catto, M., et al. (1996). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 39(16), 3106-3112. [Link]

  • He, M., et al. (2014). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2014, 813475. [Link]

  • Bakulina, O. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Li, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 289, 118460. [Link]

  • Al-mawad, S. A. A., & Al-musawi, A. J. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 401-411. [Link]

  • Sim, J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(22), 7794. [Link]

  • Wu, Y. J., et al. (2003). N-[1-(3-morpholin-4-ylphenyl)ethyl]- 3-phenylacrylamide: an orally bioavailable KCNQ2 opener with significant activity in a cortical spreading depression model of migraine. Journal of Medicinal Chemistry, 46(15), 3197-200. [Link]

  • Acar, C., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti- Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current Pharmaceutical Design, 23(14), 2110-2123. [Link]

  • Gonzalez, V., et al. (2022). In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Plants (Basel), 11(22), 3097. [Link]

  • Fleckenstein, A. E., et al. (1997). Modulation of the inhibitory effect of phenylethylamine on spontaneous motor activity in mice by CPP-(+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid. Pharmacology, Biochemistry, and Behavior, 57(3), 441-6. [Link]

  • Kumar, A., & Singh, A. (2022). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 12(2), 166-172. [Link]

  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved February 2, 2026, from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 349-358. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-22. [Link]

  • Belovicova, K., et al. (2017). Animal models for screening anxiolytic-like drugs: a perspective. Annals of the New York Academy of Sciences, 1399(1), 38-51. [Link]

  • Arran Chemical Company. (n.d.). (R)-(+)-1-(4-Methylphenyl)ethylamine | CAS 4187-38-6. Retrieved February 2, 2026, from [Link]

  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. [Link]

  • Cousin, M. A., & Robinson, P. J. (2002). Effects of 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one on synaptic vesicle cycling at the frog neuromuscular junction. The Journal of Neuroscience, 22(24), 10680-8. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved February 2, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved February 2, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(4-Morpholin-4-yl-phenyl)-ethylamine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety is recognized as a privileged structure. Its incorporation into small molecules is a well-established strategy to enhance pharmacological profiles, improving properties such as aqueous solubility, metabolic stability, and receptor binding affinity. The title compound, this compound, presents a versatile and highly valuable scaffold for the generation of novel derivatives. This chiral primary amine combines the favorable attributes of the morpholine ring with a reactive ethylamine side chain, offering a prime anchor point for a multitude of chemical transformations.

This guide provides an in-depth exploration of synthetic pathways to generate a diverse library of derivatives from this core structure. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical logic and strategic considerations for each synthetic route. By leveraging the nucleophilicity of the primary amine, we will explore N-acylation, N-alkylation, reductive amination, sulfonylation, and the formation of urea and thiourea derivatives. These transformations are fundamental in constructing compound libraries for screening against a wide array of biological targets.

Core Synthetic Strategies: A Visual Overview

The primary amine of this compound is the focal point for derivatization. The following diagram illustrates the principal synthetic avenues that will be detailed in this guide.

G cluster_start Starting Material cluster_derivatives Derivative Classes start This compound Amide Amide Derivatives start->Amide N-Acylation (Acyl Halides, Carboxylic Acids) SecAmine Secondary Amine Derivatives start->SecAmine Reductive Amination (Aldehydes/Ketones) Sulfonamide Sulfonamide Derivatives start->Sulfonamide Sulfonylation (Sulfonyl Chlorides) Urea Urea Derivatives start->Urea Urea Formation (Isocyanates, etc.) Thiourea Thiourea Derivatives start->Thiourea Thiourea Formation (Isothiocyanates)

Caption: Key synthetic transformations of this compound.

Section 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most robust and frequently utilized reactions in medicinal chemistry. The resulting amide derivatives often exhibit improved biological activity and favorable pharmacokinetic properties.

Rationale and Mechanistic Insight

N-acylation of the primary amine on our scaffold can be readily achieved using either acyl chlorides or carboxylic acids activated with a coupling agent. The reaction with an acyl chloride is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the expulsion of the chloride leaving group. A base is typically added to neutralize the HCl byproduct. When using a carboxylic acid, a coupling reagent such as a carbodiimide (e.g., EDC) is employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the synthesis of N-(1-(4-morpholinophenyl)ethyl)acetamides.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent (Acyl Chloride)Expected ProductTypical Yield (%)
Acetyl ChlorideN-(1-(4-morpholinophenyl)ethyl)acetamide85-95
Benzoyl ChlorideN-(1-(4-morpholinophenyl)ethyl)benzamide80-90
Protocol: Amide Coupling with Carboxylic Acids

This protocol provides a method for coupling carboxylic acids to the primary amine using EDC as a coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.0 eq) in anhydrous DMF (0.2 M).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Section 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a controlled route to secondary amines while avoiding the over-alkylation often seen with direct alkylation methods.[1]

Rationale and Mechanistic Insight

This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary amine. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[1]

G cluster_workflow Reductive Amination Workflow A 1. Mix Amine and Aldehyde/Ketone B 2. Imine Formation (in situ) A->B C 3. Add Reducing Agent (e.g., STAB) B->C D 4. Reduction to Secondary Amine C->D E 5. Work-up and Purification D->E

Caption: Step-wise workflow for reductive amination.

Protocol: Reductive Amination with Aldehydes

This protocol details the synthesis of N-benzyl-1-(4-morpholinophenyl)ethylamine as a representative example.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE (0.1 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Reagent (Aldehyde)Expected ProductTypical Yield (%)
BenzaldehydeN-benzyl-1-(4-morpholinophenyl)ethylamine70-85
4-PyridinecarboxaldehydeN-((pyridin-4-yl)methyl)-1-(4-morpholinophenyl)ethylamine65-80

Section 3: Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in a wide range of biologically active compounds and serve as excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Rationale and Mechanistic Insight

The most straightforward method for the synthesis of ureas and thioureas from a primary amine is the reaction with an isocyanate or isothiocyanate, respectively.[2] The nucleophilic amine attacks the central carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea derivative. These reactions are typically high-yielding and proceed under mild conditions.

Protocol: Urea Formation with Isocyanates

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product often precipitates from the solution.

  • Monitor the reaction to completion by TLC.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold DCM or hexanes.

  • If the product remains in solution, concentrate the reaction mixture and purify by recrystallization or flash column chromatography.

Protocol: Thiourea Formation with Isothiocyanates

Materials:

  • This compound

  • Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Anhydrous Dichloromethane (DCM) or Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or ethanol (0.2 M).

  • Add the isothiocyanate (1.05 eq) to the solution.

  • Stir the reaction at room temperature for 2-6 hours. The reaction may require gentle heating (reflux) for less reactive amines or isothiocyanates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • Collect the solid by filtration or concentrate the solution and purify the residue by recrystallization or column chromatography.

ReagentExpected ProductTypical Yield (%)
Phenyl isocyanate1-phenyl-3-(1-(4-morpholinophenyl)ethyl)urea>90
Phenyl isothiocyanate1-phenyl-3-(1-(4-morpholinophenyl)ethyl)thiourea>85

Section 4: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a key class of compounds in medicinal chemistry, famously known for their antibacterial properties, but also exhibiting a wide range of other biological activities.

Rationale and Mechanistic Insight

The synthesis of sulfonamides from primary amines is typically achieved by reaction with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of chloride. Pyridine is often used as both the base and the solvent.

Protocol: Sulfonamide Formation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or flash column chromatography.

Reagent (Sulfonyl Chloride)Expected ProductTypical Yield (%)
Benzenesulfonyl chlorideN-(1-(4-morpholinophenyl)ethyl)benzenesulfonamide75-90
p-Toluenesulfonyl chlorideN-(1-(4-morpholinophenyl)ethyl)-4-methylbenzenesulfonamide80-95

Conclusion

The this compound scaffold is a rich starting point for the generation of diverse and potentially bioactive molecules. The protocols outlined in this guide provide robust and versatile methods for the synthesis of amides, secondary amines, ureas, thioureas, and sulfonamides. By applying these fundamental transformations, researchers can efficiently construct compound libraries for hit identification and lead optimization in drug discovery programs. The inherent drug-like properties of the morpholine moiety, coupled with the synthetic tractability of the primary amine, make this a highly attractive building block for medicinal chemistry endeavors.

References

  • Janssen, P. A. J. N-(1-(2-phenylethyl)-4- piperidinyl)-N-phenylpropanamide and related compounds. J. Med. Chem.1964, 7 (3), 244–247.
  • Andreetti, G. D.; Cavalca, L.; Musatti, A. Crystal and molecular structure of N-(4-bromophenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry1968, 24 (5), 683-690.
  • Akazancioglu, E.; et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorg. Chem.2020, 104, 104279.
  • Guchhait, S. K.; et al.
  • Pawar, S. D.; et al. Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science2021, 9 (2), 69-75.
  • Larsen, S. D.; et al. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. J. Mol. Model.2023, 29 (11), 329.
  • Janssen Pharmaceutica. N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. U.S.
  • Bayer, O. Das Di-Isocyanat-Polyadditionsverfahren (Polyurethane). Angewandte Chemie1947, 59 (9), 257–272.
  • Rong, H.-J.; et al. 4-Dimethylaminopyridine-Catalyzed Synthesis of Isothiocyanates from Amines and Carbon disulfide. Tetrahedron Lett.2021, 65, 152789.
  • Smajlagić, A.; et al. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta2022, 15 (2), 43-47.
  • Hoechst Aktiengesellschaft. Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds. U.S. Patent 4,238,404, issued December 9, 1980.
  • Chegg.com. One problem with reductive amination as a method of amine synthesis... [Link] (accessed Jan 29, 2024).

  • Perdicchia, D.; et al. Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ChemistrySelect2019, 4 (1), 139-143.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A, filed July 15, 2016, and issued January 18, 2017.
  • Wang, Y.; et al. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules2012, 17 (1), 485-496.
  • Yu, Q.; et al. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Eur. J. Med. Chem.2026, 303, 118460.
  • Toogood, P. L.; et al. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. J. Med. Chem.2005, 48 (7), 2388-2406.
  • Ngassa, F. N.; et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem.2020, 11 (3), 245-249.
  • Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate? [Link] (accessed Jan 29, 2024).

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Method. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Smajlagić, A.; et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences2020, 11 (1), 43-53.
  • Bayer, O. Polyurethanes. Modern Plastics1947, 24, 149-152, 250-262.
  • Reddit. Isothiocyanate reaction with primary amine. [Link] (accessed Jan 29, 2024).

  • Wang, L.; et al. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Med. Chem. Res.2019, 28 (3), 346–356.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link] (accessed Jan 29, 2024).

  • Giblin, G. M. P.; et al. Discovery of 1-[4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), a brain penetrant 5-azaindole CB2 agonist for the treatment of chronic pain. J. Med. Chem.2009, 52 (19), 5785-5788.
  • Asaki, T.; et al. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorg. Med. Chem. Lett.2006, 16 (5), 1421-1425.
  • Sonwane, S. A.; et al. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules2020, 25 (21), 5183.
  • Laktionov, N.; et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Chen, Y.; et al. Efficient and Mild Reductive Amination of Carbonyl Compounds Catalysed by Dual- Function Palladium Nanoparticles.

Sources

Application Note: Bioavailability Assessment of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Morpholine rings are "privileged scaffolds" in medicinal chemistry, appearing in blockbuster drugs like linezolid , gefitinib , and aprepitant . They are favored for their ability to modulate lipophilicity (LogD), improve water solubility via the basic nitrogen (pKa ~8.3), and enhance metabolic stability compared to piperazines.

However, morpholine derivatives present unique bioavailability challenges that standard ADME screens often miss:

  • The N-Oxide Artifact: Morpholines are prone to metabolic N-oxidation. These N-oxides are thermally unstable and can revert to the parent drug inside a mass spectrometer ion source, leading to gross overestimation of bioavailability .

  • Lysosomal Trapping: The basicity of the morpholine nitrogen can lead to sequestration in acidic lysosomes, creating a high volume of distribution (

    
    ) but low free plasma concentration.
    
  • Polarity-Permeability Trade-off: While morpholine improves solubility, it can lower passive permeability, necessitating a careful balance of lipophilic substituents.

This guide details a tiered protocol to accurately measure bioavailability (


), specifically engineered to mitigate these morpholine-specific artifacts.

Tier 1: In Vitro Permeability & Efflux (The Caco-2 Protocol)

Objective: Determine if the derivative is a substrate for P-glycoprotein (P-gp) or if it has sufficient passive permeability.

Morpholine derivatives often exhibit pH-dependent permeability due to their ionization state. Standard neutral pH assays may underestimate absorption.

Experimental Design
  • Cell Line: Caco-2 (clone C2BBe1), differentiated for 21 days on Transwell® polycarbonate filters (0.4 µm pore size).

  • Controls:

    • High Permeability: Metoprolol or Propranolol.

    • Low Permeability: Mannitol (paracellular marker).

    • Efflux Marker: Digoxin (P-gp substrate).

  • Buffer System: Use a pH Gradient to mimic the transition from the acidic microclimate of the jejunum to the neutral blood.

Step-by-Step Protocol
  • Preparation: Wash monolayers twice with HBSS (Hanks' Balanced Salt Solution).

  • Dosing Solutions: Prepare compound at 10 µM in HBSS.

    • Apical (A) Buffer: pH 6.5 (MES buffered).

    • Basolateral (B) Buffer: pH 7.4 (HEPES buffered).

  • Incubation:

    • A

      
       B (Absorption):  Add 300 µL Donor (pH 6.5) to Apical; 1000 µL Receiver (pH 7.4) to Basolateral.
      
    • B

      
       A (Efflux):  Add 1000 µL Donor (pH 7.4) to Basolateral; 300 µL Receiver (pH 6.5) to Apical.
      
  • Sampling: Incubate at 37°C with orbital shaking (50 rpm). Sample 50 µL from receiver compartment at 60 and 120 minutes. Replace volume with fresh buffer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER) before and after.[1] Rejection criteria: TEER < 250

    
    .
    
Data Analysis

Calculate the Apparent Permeability Coefficient (


):


  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of filter (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    

Efflux Ratio (ER):


.
  • Interpretation: If

    
     and is inhibitable by Verapamil, the morpholine derivative is a P-gp substrate, potentially limiting oral bioavailability.
    

Tier 2: Metabolic Stability & The "N-Oxide Trap"

Objective: Quantify clearance while preventing analytical artifacts.

Morpholines are metabolized primarily via N-oxidation (FMO/CYP mediated) and C-oxidation (ring opening).

The Critical Artifact: In-Source Reduction

WARNING: Morpholine N-oxides are thermally labile. If they co-elute with the parent drug during LC-MS analysis, the heat of the electrospray ionization (ESI) source can convert the N-oxide back into the parent ion.

  • Result: You measure "Parent" that was actually "Metabolite."

  • Consequence: Underestimation of clearance; Overestimation of Bioavailability (

    
    ).
    
Microsomal Incubation Protocol
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction:

    • Pre-incubate 1 µM test compound with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (final 1 mM).

  • Quenching: At

    
     min, remove aliquots and quench with ice-cold Acetonitrile containing Internal Standard .
    
    • Crucial Step: Do NOT use methanol if analyzing N-oxides, as it can promote degradation. Keep samples on ice; do not heat.

Tier 3: Bioanalysis (LC-MS/MS) – The Self-Validating System

Objective: Chromatographic separation of Parent vs. N-Oxide.

Method Development Strategy

You must demonstrate that the N-oxide metabolite is chromatographically resolved from the parent.[2]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar morpholines.

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

  • Gradient: High organic start (95% B) to retain polar morpholine N-oxides.

Validation Experiment (The "Source Check")
  • Synthesize or generate the N-oxide metabolite (via reaction with m-CPBA).

  • Inject pure N-oxide into the LC-MS.

  • Monitor the MRM transition of the Parent drug.

  • Pass Criteria: If you see a peak in the Parent channel at the retention time of the N-oxide, in-source fragmentation is occurring. You must ensure the retention times of Parent and N-oxide do not overlap.

Visualizing the Artifact Loop

N_Oxide_Artifact cluster_0 In Vivo / Incubation cluster_1 LC-MS/MS Analysis Parent Morpholine Parent (Drug) Metabolite N-Oxide Metabolite Parent->Metabolite CYP450 / FMO Metabolism Detector Mass Spec Detector Parent->Detector Signal 1 (True Parent) Source ESI Source (High Heat) Metabolite->Source Injection Metabolite->Detector Signal 2 (Metabolite) Source->Parent Thermal Reduction Source->Metabolite Intact

Caption: The "N-Oxide Trap": Thermal reduction in the ion source can convert metabolites back to parent, falsifying PK data if chromatographic separation is not achieved.

Data Presentation & Calculation

Summarize bioavailability parameters in the following format.

Table 1: Pharmacokinetic Parameters (Example Data)

ParameterDefinitionUnitCalculation
AUC

Area Under Curveng·h/mLTrapezoidal rule + extrapolation
CL ClearanceL/h/kgDose

/ AUC

V

Vol. DistributionL/kg(Dose

× AUMC) / AUC

F Bioavailability%(AUC

× Dose

) / (AUC

× Dose

) × 100
ER Efflux Ratio-

References

  • Morpholine Scaffold Utility: Kourounakis, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate, 2020. Link

  • Metabolic Pathways: Sun, X. et al. "Characterization of metabolic profile of mosapride citrate... and identification of mosapride N-oxide." Journal of Pharmaceutical and Biomedical Analysis, 2009.[3] Link

  • N-Oxide Analysis Challenges: Koudssi, G. et al. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites." Altasciences Application Note. Link

  • Caco-2 Protocol: European Commission Joint Research Centre. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." Link

  • Linezolid PK: Slatter, J. G. et al. "Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose..." Drug Metabolism and Disposition, 2001. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

[1]

Case ID: PUR-MPPE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Chiral Purity[1]

Welcome to the Technical Support Interface

You are likely encountering difficulties purifying 1-(4-Morpholin-4-yl-phenyl)-ethylamine . This molecule presents a "perfect storm" of purification challenges: it is a diamine with differential basicity, it possesses a chiral center, and its lipophilic phenyl-morpholine core often leads to "oiling out" rather than crystallizing.

This guide bypasses standard textbook advice and focuses on the specific physicochemical behaviors of this morpholino-aniline derivative.

Part 1: Triage & Strategy (Visual Workflow)

Before proceeding, identify your primary bottleneck using the decision matrix below.

PurificationStrategyStartCurrent State of MaterialState1Crude Oil / GumStart->State1Viscous liquidState2Solid but ImpureStart->State2Low melting solidState3Enantiomeric MixtureStart->State3Racemic synthesisAction1Acid-Base Extraction(Remove neutrals)State1->Action1Action2Salt Formation(HCl or Tartrate)State2->Action2To stabilizeAction3Flash Chromatography(Amine-modified silica)State2->Action3To remove analogsAction4Chiral Resolution(Diastereomeric Crystallization)State3->Action4Action1->Action2If purity >85%Action1->Action3If purity <85%Action3->Action2Final form

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Part 2: Troubleshooting Chromatography (The "Tailing" Issue)

Problem: The compound streaks across the column or elutes as a broad, asymmetric peak. Root Cause: The primary amine on the ethyl chain (pKa ~9.5) interacts strongly with acidic silanols on the silica gel. The morpholine nitrogen (pKa ~8.[2]3) contributes less to this but increases overall polarity.[1]

Protocol A: The "Amine-Blocked" Mobile Phase

Do not rely on standard EtOAc/Hexane gradients. You must suppress silanol ionization.[3]

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 2% NH₄OH (28% aq) .[1]

    • Note: NH₄OH is superior for mass spec (volatile) but requires vigorous mixing to dissolve in DCM/MeOH mixtures.[1]

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 98:2 DCM:MeOH+TEA) before loading the sample. This saturates the active sites.

  • Gradient:

    • Start: 100% DCM (with 0.5% TEA).

    • Ramp: 0-10% MeOH (with TEA) over 15 CV.[1]

    • Observation: The product typically elutes between 3-7% MeOH.

Data Summary: Mobile Phase Modifiers

ModifierProsConsRecommended For
Triethylamine (TEA) Excellent peak shape; easy to prepare.[1]Difficult to remove (high boiling point); interferes with UV <250nm.[1]Flash chromatography; NMR purity.
Ammonium Hydroxide (NH₄OH) Volatile; MS compatible.[1]Immiscible with pure hexanes; variable pH.LC-MS prep; Final purity steps.[1]
Diethylamine (DEA) Stronger suppression than TEA.[1]Very difficult to remove completely.Severe tailing cases only.
Part 3: Crystallization & Salt Formation (The "Oiling" Issue)

Problem: The free base is an oil or a low-melting solid that refuses to crystallize. Root Cause: The rotational freedom of the ethylamine chain and the lipophilic morpholine ring lower the lattice energy. Solution: Convert to a salt.[4] The Dihydrochloride or Fumarate salts are most likely to be crystalline.

Protocol B: Selective Salt Formation

Caution: You have two basic nitrogens. Controlling stoichiometry is critical.

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Isopropanol (IPA) .

  • Acid Addition (HCl):

    • For Monohydrochloride (Targeting Ethylamine): Add 1.05 eq of HCl (4M in Dioxane) dropwise at 0°C.

    • For Dihydrochloride: Add 2.2 eq of HCl.

  • Induction:

    • Stir at 0°C for 1 hour.

    • If no precipitate forms, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid. Stop adding solvent and scratch the flask wall.

  • Recrystallization:

    • If the salt comes out as a gum, reheat to reflux in IPA, add a small amount of MeOH until clear, and cool slowly to -20°C.

Part 4: Chiral Resolution (The Stereochemistry Issue)

Problem: You synthesized the racemate but require the (S)- or (R)-enantiomer. Solution: Classical resolution using Tartaric Acid .[5] This is effective for 1-phenylethylamine derivatives.[1]

ChiralResolutionRacemateRacemic Amine(Free Base)TartaricAdd (L)-(+)-Tartaric Acidin MethanolRacemate->TartaricPrecipitatePrecipitate:(S)-Amine • (L)-TartrateTartaric->PrecipitateLess Soluble SaltLiquorMother Liquor:(R)-Amine • (L)-TartrateTartaric->LiquorMore Soluble SaltFreeBaseFree Base(NaOH/DCM)Precipitate->FreeBaseRecover (S)-Enantiomer

Figure 2: Workflow for the resolution of the racemic amine using (L)-Tartaric acid to isolate the (S)-enantiomer.

Protocol C: Tartaric Acid Resolution
  • Stoichiometry: Mix 1.0 eq of racemic amine with 1.0 eq of (L)-(+)-Tartaric acid in boiling Methanol .

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: The solid is usually the (S)-amine diastereomeric salt (verify via optical rotation or Chiral HPLC).[1]

  • Liberation: Suspend the salt in DCM and wash with 1M NaOH to recover the enantiopure free base.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound turned dark brown on the rotavap. What happened? A: Primary benzylic amines are sensitive to oxidation and carbamate formation.

  • Fix: Do not use a dry-ice trap if your pump oil is old (backstreaming).[1] Always backfill with Nitrogen, not air. Ensure the water bath is <40°C.

Q: I see a double peak in NMR (CDCl3) but a single peak in HPLC. Is it impure? A: Likely not. You might be seeing rotamers or a salt/free-base equilibrium if the CDCl3 is acidic (chloroform decomposes to HCl over time).[1]

  • Test: Add a drop of D2O or a pellet of K2CO3 to the NMR tube. If the peaks coalesce, it was a salt/base artifact.

Q: Can I use Palladium scavenging resins? A: Yes. If this was made via Buchwald-Hartwig or hydrogenation, residual Pd is a risk.[1] Use SiliaMetS® Thiol or TMT resins. The morpholine nitrogen can coordinate Pd, making simple washes ineffective.

References
  • Basicity & Separation: Master Organic Chemistry. "Amine Basicity and pKa Values." (Morpholine pKa ~8.3 vs. Alkyl amines ~10).[1]

  • Chromatography Tailing: Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." (Use of TEA/NH4OH to suppress silanol interactions).[1]

  • Chiral Resolution: National Institutes of Health (NIH). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine." (Protocols for tartaric acid resolution of phenylethylamine derivatives).

  • Salt Crystallization: University of Rochester. "Solvents for Recrystallization of Amine Salts." (IPA and Ethanol/Ether systems).[1][6]

  • Synthesis Context: ChemicalBook. "Synthesis routes of 4-Morpholinoaniline." (Precursor purification context).

Technical Support Center: Impurity Profiling for 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(4-Morpholin-4-yl-phenyl)-ethylamine . This intermediate is a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors. Its synthesis—typically via the reductive amination of 4-morpholinoacetophenone—presents a unique set of purification challenges due to the basicity of the morpholine ring and the chemoselectivity required at the benzylic position.

This guide moves beyond standard protocols to address the causality of impurities. We focus on the three most common synthetic pitfalls: competitive ketone reduction , dimerization , and enantiomeric resolution .

Module 1: Synthetic Route & Impurity Origins

To troubleshoot effectively, you must visualize the competition occurring in your reactor. The primary route involves converting 4-morpholinoacetophenone (1) to the target amine (3).

The "Hidden" Competition

In reductive amination (using


 or catalytic hydrogenation), the intermediate imine (2) is in equilibrium with the starting ketone. If the reducing agent attacks the ketone faster than the imine, you generate the Des-amino Alcohol Impurity (4) . If the product amine (3) reacts with the imine (2), you generate the Dimer Impurity (5) .
Pathway Visualization

ImpurityPathways Ketone Starting Material 4-Morpholinoacetophenone (MW: 205.25) Imine Intermediate Imine Species Ketone->Imine + NH3 / Equilibrium Alcohol Impurity A (Alcohol) 1-(4-Morpholinophenyl)ethanol (MW: 207.27) Ketone->Alcohol + H- (Direct Reduction) *Critical Side Reaction* Target Target Product 1-(4-Morpholinophenyl)ethylamine (MW: 206.29) Imine->Target + H- (Reduction) Dimer Impurity B (Dimer) Secondary Amine By-product (MW: ~395) Imine->Dimer + Target Amine Target->Imine Condensation

Figure 1: Mechanistic origin of key impurities. Red paths indicate irreversible side reactions.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: LC-MS shows a persistent peak at [M+H]+ 208.

Q: I see a peak with m/z 208 co-eluting with my product (m/z 207). Is this an isotope?

A: No, this is likely the Alcohol Impurity (Impurity A).

  • Diagnosis: The target amine (

    
    ) has an even molecular weight (206), resulting in an odd protonated ion [M+H]+ = 207 . The alcohol byproduct (
    
    
    
    ) has an odd molecular weight (207), resulting in an even protonated ion [M+H]+ = 208 .
  • Root Cause: The reduction of the ketone was faster than the formation of the imine. This often happens if the reducing agent (e.g.,

    
    ) is added before the imine equilibrium is fully established.
    
  • Solution:

    • Pre-activation: Stir the ketone with the ammonium source (e.g.,

      
      ) for 1-2 hours before adding the reducing agent.
      
    • Drying: Use molecular sieves or

      
       to scavenge water, pushing the equilibrium toward the imine.
      
Issue 2: Separation of Starting Material (Ketone) from Product.

Q: My HPLC shows baseline resolution, but I can't remove the starting ketone (MW 205) during workup.

A: Exploit the basicity difference.

  • The Science: Both the product and the starting material contain a morpholine ring (pKa ~8.3). However, the product has an additional primary amine (pKa ~10).

  • Protocol:

    • Dissolve the crude mixture in dilute acid (pH 4-5). Both species will be protonated and water-soluble.

    • Selective Extraction: Wash the aqueous layer with Ethyl Acetate or DCM. At pH 4-5, the morpholine is protonated, but the ketone functionality makes the starting material more lipophilic than the di-cationic product.

    • Basification: Adjust the aqueous layer to pH >12 and extract the product.

Issue 3: Enantiomeric Excess (ee) Determination.

Q: I need to determine the ratio of (R) vs (S) enantiomers. Standard C18 columns are failing.

A: You require a Crown Ether or Polysaccharide Chiral Column.

  • Why: Benzylamines are excellent candidates for crown ether columns because the ammonium protons (

    
    ) complex with the crown ether oxygens.
    
  • Recommended Column: Crownpak CR(+) or Chirosil RCA(+).

  • Conditions: Mobile phase must be acidic (e.g.,

    
     pH 1.5 to 2.0) to ensure the primary amine is fully protonated for complexation.
    

Module 3: Analytical Data & Protocols

Table 1: Impurity Reference Data
CompoundStructure DescriptionMW ( g/mol )[M+H]+ (m/z)Retention Behavior (C18, High pH)
Target Amine 1-(4-morpholinophenyl)ethylamine206.29207.2Main Peak
Impurity A 1-(4-morpholinophenyl)ethanol207.27208.2Elutes Earlier (More Polar)
Impurity B Dimer (Bis-alkylated amine)~395.5~396.5Elutes Later (Very Hydrophobic)
SM 4-Morpholinoacetophenone205.25206.2Elutes Later (Neutral at pH 10)
Protocol: High-pH Reverse Phase HPLC Method

Standard low-pH methods often cause peak tailing for morpholine compounds due to silanol interactions. A high-pH method is superior here.

  • Column: XBridge C18 or Gemini C18 NX (resistant to high pH),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm.

  • Rationale: At pH 10, the morpholine and primary amine are deprotonated (neutral). This eliminates cation-exchange interactions with the silica support, resulting in sharp peaks and better resolution of the alcohol impurity.

Protocol: Chiral Separation (Enantiomeric Purity)

For determining the (R)/(S) ratio.

  • Column: Crownpak CR(+) (Daicel) or equivalent.

  • Mobile Phase:

    
     (aq) / Methanol (85:15 v/v).
    
  • Temperature:

    
     (Lower temperature often improves resolution).
    
  • Flow Rate: 0.5 mL/min.

  • Note: Do not use basic buffers on this column type.

References

  • Reductive Amination Mechanisms

    • Title: Direct Reductive Amination of Carbonyl Compounds.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chiral Separation of Benzylamines

    • Title: Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column.[4]

    • Source: ResearchGate (J. Chil.[5] Chem. Soc).[1][5][6]

    • URL:[Link]

  • Synthesis of Morpholine Intermediates

    • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib (Discusses morpholine/aniline impurity profiles).
    • Source: PMC (N
    • URL:[Link]

  • HPLC Method Development for Basic Amines

    • Title: Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.
    • Source: Crawford Scientific.[1]

    • URL:[Link]

Sources

1-(4-Morpholin-4-yl-phenyl)-ethylamine solubility problems in assays

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility & Assay Optimization

Status: Active Guide Department: Application Science & Compound Management Target Audience: Medicinal Chemists, Assay Biologists, HTS Screeners

Executive Summary: The Molecule at a Glance

To troubleshoot effectively, we must first deconstruct the physicochemical personality of 1-(4-Morpholin-4-yl-phenyl)-ethylamine .

  • The "Head" (Ethylamine): A primary amine (

    
    ). At physiological pH (7.4), this group is predominantly protonated (cationic). This drives aqueous solubility but can lead to "lysosomotropism" in cell assays (trapping in acidic organelles).
    
  • The "Core" (Phenyl-Morpholine): The morpholine nitrogen is attached to a phenyl ring, acting electronically as an aniline derivative (

    
    ). It contributes significantly to lipophilicity and planarity, increasing the likelihood of 
    
    
    
    -stacking aggregation.
  • The Conflict: The molecule is an amphiphilic base . It struggles with a "solubility cliff" when transitioning from organic solvents (DMSO) to aqueous buffers, particularly if the pH approaches the

    
     of the ethylamine group.
    
Module 1: Stock Preparation & Storage

The Root Cause of 60% of Failures: Users often treat the Salt and Free Base forms identically. They are not.

FAQ 1.1: My 10 mM stock in DMSO has a fine precipitate. Why?

Diagnosis: You are likely using the Hydrochloride (HCl) Salt form.

  • The Science: While HCl salts dissolve well in water, their lattice energy is often too high for non-protic solvents like DMSO. The chloride ions "salt out" the compound in the organic environment.

  • The Fix:

    • For DMSO Stocks: Use the Free Base form. It is lipophilic and dissolves readily in DMSO.

    • For Aqueous Stocks: Use the HCl Salt form dissolved directly in water or weak buffer (pH < 6).

    • Rescue Protocol: If you must use the salt in DMSO, add 5–10% water (v/v) or heat to 37°C and sonicate. Warning: Water in DMSO accelerates degradation.[1]

FAQ 1.2: My stock solution was clear yesterday but is cloudy today.

Diagnosis: DMSO Hygroscopicity (Water Uptake).

  • The Science: DMSO is a "water magnet." It can absorb up to 10% water by weight from the atmosphere within 24 hours if unsealed. This absorbed water creates a "micro-aqueous" environment that forces the lipophilic free base to crash out.

  • The Protocol: The "Anhydrous Chain of Custody."

StockPrep cluster_warning Critical Failure Point Solid Solid Compound (Hygroscopic?) Weighing Weighing (Low Humidity) Solid->Weighing Dissolution Vortex/Sonicate (Avoid Heat >40°C) Weighing->Dissolution Solvent Anhydrous DMSO (New Bottle) Solvent->Dissolution Storage Aliquot -> -20°C (Single Use) Dissolution->Storage Storage->Solid Freeze-Thaw Cycles

Figure 1: The Anhydrous Chain of Custody. Note that freeze-thaw cycles introduce moisture via condensation, leading to precipitation.

Module 2: Assay Dilution (The "Crash" Point)

The Problem: Adding 1 µL of 10 mM DMSO stock to 999 µL of PBS (pH 7.4) causes immediate turbidity.

FAQ 2.1: How do I prevent the "Solubility Cliff"?

Diagnosis: Kinetic Precipitation.

  • The Science: When a concentrated DMSO "bolus" hits the buffer, local concentration exceeds the solubility limit before mixing occurs.

  • The Solution: The Intermediate Dilution Step (IDS) . Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic amines.

Protocol: The 3-Step IDS Method

  • Step A (Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water).

    • Result: 1 mM compound in 50% DMSO. (Solubility is maintained).

  • Step C (Final): Dilute 1:100 into Assay Buffer.

    • Result: 10 µM compound in 0.5% DMSO.

FAQ 2.2: The compound crashes in PBS but not in Media. Why?

Diagnosis: Protein Binding (The "Carrier" Effect).

  • The Science: Cell culture media often contains BSA or FBS (Serum). Albumin acts as a "molecular sponge," binding lipophilic compounds and keeping them in a pseudo-soluble state. PBS lacks this carrier.

  • The Fix: If your assay tolerates it, add 0.01% BSA or 0.05% Tween-20 to your PBS buffer. This stabilizes the colloid.

Module 3: Biological Assay Interference

The Problem: You see high potency (low IC50) but the curve slope is steep (Hill slope > 2.0).

FAQ 3.1: Is my inhibition real or an artifact?

Diagnosis: Colloidal Aggregation.

  • The Science: this compound is prone to forming promiscuous aggregates (colloids) at micromolar concentrations. These colloids sequester enzymes, leading to false positives.

  • The Test: "The Detergent Challenge."

    • Run the assay normally.

    • Run the assay again with 0.01% Triton X-100 (freshly prepared).

    • Analysis: If the IC50 shifts significantly (potency drops) with detergent, your compound was aggregating. The detergent breaks up the colloids.

Troubleshooting Start Erratic Assay Data (High Variability) CheckTurbidity Check Turbidity (Absorbance @ 650nm) Start->CheckTurbidity IsTurbid Turbidity Detected? CheckTurbidity->IsTurbid YesTurbid Precipitation Issue IsTurbid->YesTurbid Yes NoTurbid Aggregation/Binding Issue IsTurbid->NoTurbid No FixPrecip 1. Check pH (Is it >8?) 2. Use Intermediate Dilution 3. Reduce Concentration YesTurbid->FixPrecip FixAgg 1. Add 0.01% Triton X-100 2. Add BSA 3. Check Hill Slope NoTurbid->FixAgg

Figure 2: Diagnostic logic for distinguishing between macroscopic precipitation and microscopic colloidal aggregation.

Summary of Solvent Compatibility
Solvent SystemSuitabilityNotes
100% DMSO Excellent (Free Base) Avoid for HCl salts. Keep anhydrous.
100% Ethanol Moderate Good for free base, but evaporates fast (concentration errors).
PBS (pH 7.4) Poor Likely to precipitate >50 µM. Requires carrier (BSA).
Acidic Water (pH 4) Good Protonates the ethylamine. Good for intermediate steps.
Cell Media (+Serum) Good Serum proteins stabilize the compound.
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today. (Seminal work on colloidal aggregation).

  • Cheng, X., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[2][3] Journal of the American Chemical Society.

  • Waybright, T. J., et al. (2009).[4] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Stability & Handling of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a specialized chiral intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its stability profile is governed by two competing reactive centers: the electron-rich morpholino-phenyl core and the nucleophilic primary benzylic amine .

Failure to manage these moieties results in three primary degradation modes: Oxidative Deamination (yellowing), Carbamate Formation (precipitation), and Racemization (loss of enantiomeric excess).

PropertyCritical Vulnerability
Benzylic Carbon Susceptible to radical oxidation due to electron donation from the morpholine ring.
Primary Amine Rapidly captures atmospheric CO₂ to form insoluble carbamates.
Morpholine Ring Prone to N-oxide formation under high O₂ tension or UV exposure.

Troubleshooting Guide: The Degradation Matrix

Use this matrix to diagnose visible changes in your solution immediately.

Symptom: Solution turns yellow or brown
  • Diagnosis: Oxidative Degradation . The electron-rich aniline system facilitates the formation of quinoid-like intermediates or N-oxides.

  • Root Cause: Exposure to dissolved oxygen or light. The morpholine nitrogen donates electron density to the phenyl ring, lowering the bond dissociation energy (BDE) of the benzylic C-H bond, making it prone to radical abstraction.

  • Immediate Action: Check LC-MS for [M+16] (N-oxide) or [M-2] (Imine/Ketone) peaks. Degas future solvents.

Symptom: White crust or precipitate forms
  • Diagnosis: Carbamate Formation .

  • Root Cause: Reaction with atmospheric CO₂. Primary amines are effective CO₂ scrubbers, forming zwitterionic carbamates that are often less soluble in organic solvents.

  • Immediate Action: Acidify slightly to decarboxylate (release CO₂) and solubilize as the salt, or filter under inert atmosphere.

Symptom: Loss of biological potency (with no purity drop)
  • Diagnosis: Racemization .

  • Root Cause: The benzylic proton is acidic enough to be labile under basic conditions or high temperatures, leading to enantiomeric scrambling.

  • Immediate Action: Perform Chiral HPLC analysis. Ensure storage pH is neutral or slightly acidic.

Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways leading to the degradation of your target molecule.

DegradationPathways Target This compound (Target) Carbamate Ammonium Carbamate (White Precipitate) Target->Carbamate Nucleophilic Attack (Fast in Air) BenzylicRadical Benzylic Radical Intermediate Target->BenzylicRadical H-Abstraction (Promoted by e- rich ring) N_Oxide Morpholine N-Oxide (M+16 peak) Target->N_Oxide Direct N-Oxidation CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Light Oxygen->BenzylicRadical Acetophenone 4-Morpholinoacetophenone (Oxidative Cleavage) BenzylicRadical->Acetophenone Oxidation Racemate Racemic Mixture (Loss of Chirality) BenzylicRadical->Racemate Radical Recombination

Figure 1: Mechanistic pathways showing CO₂ capture (top) and oxidative degradation cascades (bottom).

Validated Protocols for Stability

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a storage-stable solution for >30 days.

  • Solvent Selection:

    • Recommended: Anhydrous DMSO or Ethanol (degassed).

    • Avoid: Acetone or Acetonitrile (trace aldehydes react with primary amines to form Schiff bases).

  • Degassing (Sparging):

    • Bubble high-purity Argon through the solvent for 15 minutes before adding the solid. This removes dissolved O₂ which drives the benzylic oxidation.

  • Dissolution:

    • Add the this compound solid.

    • Critical Step: Add 1.05 equivalents of HCl (in dioxane or ether) if the application allows. Converting the free base amine to the hydrochloride salt blocks the nitrogen lone pair, preventing CO₂ reaction and significantly reducing oxidation potential.

  • Storage:

    • Store in amber glass vials (UV protection).

    • Headspace must be purged with Argon.

    • Temperature: -20°C or lower.[1][2][3][4]

Protocol B: Recovering Precipitated Material

Objective: To salvage material that has formed a white carbamate crust.

  • Acidification: Add dilute aqueous HCl (0.1 M) dropwise to the suspension.

  • Observation: Effervescence (bubbling) confirms CO₂ release.

  • Extraction: Once dissolved, basify carefully with NaHCO₃ (only if free base is required immediately) and extract into DCM under Argon.

Frequently Asked Questions (FAQs)

Q: Can I store the solution in DMSO at room temperature? A: Only for short durations (<24 hours). DMSO is hygroscopic; absorbed water can facilitate hydrolysis or proton exchange leading to racemization. Furthermore, DMSO can act as a mild oxidant (Swern-type conditions) under specific stress, potentially attacking the benzylic position over long periods.

Q: Why does my LC-MS show a peak at M+14? A: This indicates methylation or formylation . If you used Methanol or solvents containing trace formaldehyde, the primary amine has reacted to form a hemiaminal or imine. Avoid protic solvents for long-term storage of the free base.

Q: Is the morpholine ring or the ethylamine tail more unstable? A: The ethylamine tail is the kinetic instability point (CO₂ reaction). The benzylic position (connecting the tail to the ring) is the thermodynamic instability point (oxidation). The morpholine ring itself is relatively robust but acts as the "electron pump" that destabilizes the rest of the molecule.

Decision Logic for Handling

HandlingLogic Start Start: Handling this compound FormCheck Is the compound a Salt or Free Base? Start->FormCheck SaltPath Salt Form (HCl/TFA) FormCheck->SaltPath Salt FreeBasePath Free Base Form FormCheck->FreeBasePath Free Base SaltStorage Store at -20°C Standard Desiccation SaltPath->SaltStorage AppCheck Immediate Biological Assay? FreeBasePath->AppCheck YesAssay Dissolve in DMSO Use within 4 hours AppCheck->YesAssay Yes NoStorage Long Term Storage? AppCheck->NoStorage No Convert CRITICAL: Convert to HCl Salt or Store under Argon in Amber Vial NoStorage->Convert Must protect Amine

Figure 2: Decision matrix for storage and handling based on chemical form.

References

  • Penny, D. E., & Ritter, T. J. (1983).[7] Kinetic study of the reaction between carbon dioxide and primary amines. Journal of the Chemical Society, Faraday Transactions 1. Link

  • Ide, T., et al. (2018).[11] Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science. Link

  • Doherty, S., Guillard, C., & Pichat, P. (1995).[12] Kinetics and products of the photocatalytic degradation of morpholine in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions.[7][12] Link

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Link

Sources

overcoming resistance in cancer cell lines to morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Derivative Resistance in Oncology

Current Status: Online Operator: Senior Application Scientist Ticket ID: MORPH-RES-001 Subject: Troubleshooting potency shifts and resistance mechanisms in morpholine-based kinase inhibitors.

Introduction: The Morpholine Paradox

Welcome. If you are accessing this guide, you are likely observing unexpected IC50 shifts or survival in cancer cell lines treated with morpholine-containing small molecules (e.g., PI3K/mTOR inhibitors like Buparlisib/BKM120, ZSTK474, or specific EGFR inhibitors).

The Core Issue: While the morpholine moiety acts as a critical hydrogen-bond acceptor for the ATP-binding hinge region of kinases, its secondary chemical property—basicity (pKa ~8.3)—introduces unique "passive" resistance mechanisms often mistaken for biological target mutation.

This guide distinguishes between pseudo-resistance (physicochemical issues), passive resistance (lysosomal sequestration), and active resistance (efflux/signaling).

Module 1: Diagnostic Triage (Troubleshooting Matrix)

Before assuming biological evolution of the cell line, rule out physicochemical artifacts common to morpholine derivatives.

SymptomProbable CauseVerification StepCorrective Action
Precipitation in Media "Compound Crashing" : Morpholines are lipophilic but basic. Rapid dilution from DMSO to aqueous media can cause micro-precipitation.Inspect media under 40x microscopy immediately after dosing.Pre-dilute in intermediate solvent or add 0.01% Pluronic F-68 to media.
High IC50 Shift (>10x) Lysosomal Sequestration : The basic morpholine nitrogen becomes protonated in acidic lysosomes, trapping the drug away from the target.Co-treat with Chloroquine (20 µM) or Bafilomycin A1. If IC50 restores, it's sequestration.See Module 2.
Rebound Growth Feedback Loop Activation : Inhibition of PI3K (common morpholine target) relieves negative feedback on RTKs, activating MAPK.Western Blot for p-ERK1/2 and p-S6K after 24h treatment.See Module 3.
General Insensitivity ABC Transporter Efflux : Morpholines are frequent substrates for P-gp (MDR1) and BCRP.Rhodamine 123 Retention Assay.Co-treat with Tariquidar (P-gp inhibitor) or Verapamil.

Module 2: The "Morpholine Trap" (Lysosomotropism)

This is the most overlooked mechanism of resistance for this chemical class. Morpholine derivatives are weak bases.

The Mechanism:

  • Cytosol (pH ~7.2): The drug exists in equilibrium between neutral and protonated forms. The neutral form permeates the lysosomal membrane.

  • Lysosome (pH ~5.0): The acidic environment forces the morpholine nitrogen to accept a proton, becoming a cation (

    
    ).
    
  • The Trap: The charged cation cannot cross the lipophilic membrane back to the cytosol. The drug accumulates in the lysosome (up to 1000-fold concentration) and is depleted from the cytosolic kinase target [1].

Visualizing the Trap:

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) Drug_Neutral Morpholine-Drug (Neutral) Target Kinase Target (Active Site) Drug_Neutral->Target Inhibition Drug_Cation Morpholine-Drug+ (Protonated/Trapped) Drug_Neutral->Drug_Cation Passive Diffusion & Protonation Drug_Cation->Drug_Neutral Impermeable

Figure 1: The Ion Trapping mechanism. Neutral drug enters the lysosome, becomes protonated, and cannot exit, reducing efficacy.

Protocol: Validating Lysosomal Sequestration

  • Seed Cells: Plate cells at optimal density.

  • Pre-treatment: Treat Group A with Chloroquine (20-50 µM) for 1 hour. Chloroquine raises lysosomal pH, preventing the "trap."

  • Treatment: Add the morpholine derivative to Group A and Group B (Control).

  • Readout: If Group A shows significantly higher sensitivity (lower IC50) than Group B, your resistance is driven by lysosomal volume/acidity, not target mutation.

Module 3: Pathway Compensation (The PI3K/MAPK Seesaw)

Morpholine derivatives (e.g., BKM120) often target the PI3K/Akt/mTOR axis. Cancer cells resist this via a "seesaw" mechanism: inhibiting PI3K removes the repression of FOXO3a, leading to upregulation of Receptor Tyrosine Kinases (RTKs) like HER2 or IGF1R, which then reactivate the MAPK pathway [2].

Visualizing the Feedback Loop:

FeedbackLoop RTK RTK (HER2/IGF1R) PI3K PI3K (Target) RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K mTOR->S6K S6K->RTK Negative Feedback (Loss of this leads to RTK upreg) MEK MEK RAS->MEK ERK ERK MEK->ERK Drug Morpholine Inhibitor Drug->PI3K Blocks

Figure 2: Inhibition of PI3K/mTOR relieves negative feedback on RTKs, causing compensatory activation of the RAS/MEK pathway.

Solution: This form of resistance requires Synthetic Lethality .

  • Protocol: Combine your morpholine derivative with a MEK inhibitor (e.g., Trametinib).

  • Ratio: Perform a checkerboard assay (Matrix design) to calculate the Combination Index (CI). A CI < 1.0 indicates synergy.

Module 4: Protocol for Generating Resistant Clones

To study these mechanisms, you must generate resistant lines systematically.[1][2] Do not use "High Dose Pulse" methods initially, as they select for pre-existing mutants rather than inducing adaptation. Use the Stepwise Escalation Method [3].

Step-by-Step Workflow:

  • Determine Baseline: Establish the IC50 of the parental line (e.g., 50 nM).

  • Phase 1 (Adaptation): Culture cells at IC20 (e.g., 10 nM).

    • Passage: Every 3-4 days.

    • Duration: 2 weeks or until growth rate normalizes.

  • Phase 2 (Escalation): Increase dose by 50-100% (e.g., to 20 nM).

    • Critical Step: Freeze a "backup" vial at every concentration increase.

  • Phase 3 (Selection): Continue escalation until cells grow stably at 10x the parental IC50 .

  • Phase 4 (Stability Test): Culture the resistant clone in drug-free media for 4 weeks, then re-assess IC50. If resistance persists, it is genetic (stable). If it reverts, it was epigenetic/metabolic.

ResistanceProtocol Start Parental Line (Determine IC50) Step1 Culture at IC20 (2 Weeks) Start->Step1 Decision Growth Rate Normal? Step1->Decision Decision->Step1 No Escalate Increase Dose (+50-100%) Decision->Escalate Yes Bank Cryopreserve Intermediate Escalate->Bank Bank->Step1 Repeat Cycle Final Resistant Clone (>10x IC50) Bank->Final Target Reached

Figure 3: Stepwise dose escalation workflow for generating stable resistant cell lines.

References

  • Nadanaciva, S., et al. (2011). "Lysosomotropic drugs: A specific class of compounds that accumulate in lysosomes." Journal of Biomolecular Screening.

  • Chandarlapaty, S., et al. (2011). "AKT inhibition relieves feedback suppression of receptor tyrosine kinases and induces adaptive resistance." Cancer Cell.[3]

  • McDermott, M., et al. (2014). "In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies." Frontiers in Oncology.

  • Zhitomirsky, B., & Assaraf, Y. G. (2016). "Lysosomes as mediators of drug resistance in cancer."[4] Drug Resistance Updates.

Sources

Technical Support Center: Chiral Separation Methods for Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of ethylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these challenging chiral compounds. Ethylamine derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals, making their enantioselective analysis a critical step in development and quality control. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis for the chiral separation of ethylamine derivatives.

Problem 1: Poor Peak Shape (Tailing Peaks)

Question: My chromatogram for a chiral ethylamine derivative shows significant peak tailing, compromising resolution and integration. What is causing this, and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like ethylamine derivatives. The primary cause is unwanted secondary interactions between the basic amine functionality and acidic residual silanol groups on the silica surface of the chiral stationary phase (CSP). This leads to a non-ideal distribution of the analyte, resulting in a "tailing" peak.

Here’s how to address it, in order of commonality:

  • Incorporate a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive acts as a competitor for the active silanol sites, effectively masking them from your analyte.

    • For Normal Phase (NP) and Polar Organic (PO) modes: Diethylamine (DEA) or triethylamine (TEA) are commonly used at concentrations of 0.1% to 0.5% (v/v).[1][2][3] For certain compounds, other amines like ethanolamine or ethylenediamine (EDA) can dramatically improve peak shape.[1]

    • For Supercritical Fluid Chromatography (SFC): Basic additives are also crucial. However, strong bases like ammonium hydroxide can sometimes destroy enantioselectivity on certain phases.[4] A combination of an acid and a weaker base, such as trifluoroacetic acid (TFA) with TEA, can be highly effective for improving peak shape and maintaining selectivity.[4]

  • Select an Appropriate CSP: Modern CSPs are often based on high-purity silica with reduced silanol activity. If you are using an older column, switching to a more modern equivalent can significantly improve peak shape. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used and show excellent performance with the right mobile phase additives.[2][5]

  • Adjust Mobile Phase Strength: In some cases, very strong interactions can be mitigated by adjusting the polarity of the mobile phase. For instance, in normal phase, increasing the percentage of the alcohol modifier (e.g., isopropanol or ethanol) can help elute the analyte more symmetrically.

  • Consider Derivatization: While often a last resort due to the additional sample preparation step, derivatizing the primary amine can eliminate the source of the problematic interaction. Reagents like trifluoroacetic anhydride can be used.[6]

Problem 2: No or Poor Enantiomeric Resolution (α ≈ 1)

Question: I am injecting a racemic mixture of my ethylamine derivative, but I'm seeing only a single peak or two poorly resolved peaks. How can I improve the separation factor (alpha)?

Answer:

Achieving enantioselectivity is dependent on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. If you are not seeing separation, the key is to alter the chromatographic conditions to favor these selective interactions.

  • Systematic CSP Screening: The choice of CSP is the most critical factor for chiral separations.[2] There is no universal column, and a trial-and-error approach is often necessary. A good starting point for ethylamine derivatives is to screen a set of polysaccharide-based columns (amylose and cellulose derivatives) and, if available, cyclofructan or crown ether-based phases.[4][7]

    • Polysaccharide Phases: Columns like Chiralpak AD-H, AS-H, and Chiralcel OD-H are often successful for basic compounds.[2]

    • Cyclofructan Phases: These have shown excellent selectivity for primary amines, particularly under SFC conditions.[4]

    • Crown Ether Phases: Specifically designed for the resolution of compounds with primary amino groups, such as Crownpak® CR-I(+), these can provide separations that are difficult on other phases.[7]

  • Mobile Phase Optimization:

    • Change the Organic Modifier: In NP, PO, or SFC modes, switching the alcohol co-solvent (e.g., from isopropanol to ethanol or methanol) can significantly alter selectivity. Methanol is often recommended as the polar modifier of choice in SFC for primary amines.[4]

    • Utilize Additives: Additives don't just improve peak shape; they are critical for selectivity. For basic analytes, a basic additive is typically required.[1] For acidic analytes, an acidic additive is used. Sometimes a combination is needed. For example, in SFC, a combination of TFA and TEA (e.g., 0.3% TFA and 0.2% TEA in methanol) has been shown to provide excellent selectivity for primary amines on a cyclofructan CSP.[4] This is because the acid helps ionize the analyte for better interaction with the chiral selector, while the competing base improves mass transfer kinetics.[4]

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[8] The effect is unpredictable; sometimes lowering the temperature increases resolution by enhancing the stability of the diastereomeric complexes, while other times increasing it can improve kinetics and selectivity. It is an important secondary parameter to screen (e.g., at 15°C, 25°C, and 40°C). Non-linear van't Hoff plots have been observed, indicating that changes in temperature can alter the conformation of the CSP and the enantioseparation mechanism itself.[8]

  • Flow Rate Adjustment: Decreasing the flow rate can sometimes improve resolution for difficult separations by allowing more time for the enantiomers to interact with the stationary phase.

Problem 3: Irreproducible Retention Times and Resolution

Question: My chiral separation method was working well, but now I'm seeing shifts in retention times and a loss of resolution. What could be the cause?

Answer:

Irreproducibility in chiral separations, especially in normal phase or polar organic modes, often points to subtle changes in the mobile phase or column condition.

  • Mobile Phase Composition: The most common culprit is a change in the mobile phase.

    • Water Content: Normal phase separations are highly sensitive to the water content in the solvents. A new bottle of solvent may have a different water content, altering the hydration layer on the silica surface and affecting retention and selectivity.

    • Additive Concentration: Ensure the concentration of your acidic or basic additives is precise and consistent between mobile phase preparations.

  • Column Equilibration: Chiral columns can take a significant amount of time to equilibrate with the mobile phase, particularly when additives are used. Insufficient equilibration after changing solvents or after the system has been idle can lead to drifting retention times. It is recommended to flush the column with at least 20-30 column volumes of the new mobile phase.

  • "Memory Effects" of Additives: CSPs can "remember" the additives they have been exposed to. If you switch from a method using a basic additive to one with an acidic additive (or vice-versa) on the same column, you may see performance issues.[9] It is best practice to dedicate specific columns to acidic, basic, or neutral methods.[3]

  • Column Contamination: Strongly retained impurities from your sample can accumulate at the head of the column, creating a new, achiral stationary phase that can interfere with the chiral separation mechanism.[10] If you suspect this, try flushing the column with a strong, compatible solvent (check the column care instructions) or, if the problem persists, reverse the column (if permissible by the manufacturer) and flush it to waste.

Frequently Asked Questions (FAQs)

Q1: Which separation mode is best for ethylamine derivatives: HPLC, SFC, or CE?

A1: All three techniques can be successful, but SFC is often the preferred method in pharmaceutical settings for several reasons:

  • Speed: SFC offers faster separations and quicker equilibration times due to the low viscosity of supercritical CO2.[4]

  • "Green" Chemistry: It significantly reduces the consumption of organic solvents.[4]

  • Performance: For many primary amines, SFC provides comparable or even superior selectivity and better peak shapes compared to HPLC.[4][11]

HPLC remains a robust and widely accessible technique. Normal Phase (NP) and Polar Organic (PO) modes are typically used for chiral separations of these compounds.[2]

Capillary Electrophoresis (CE) is a powerful technique offering very high efficiency. It is particularly useful for small sample volumes and for charged species. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.[12][13]

Q2: How do I choose a starting point for method development?

A2: A systematic screening approach is the most efficient path to success.

MethodDevelopmentWorkflow

  • Column Selection: Start with a screening set of 3-4 columns with different selectivities. For ethylamine derivatives, a good set includes an amylose-based phase (e.g., Chiralpak IA/AD), a cellulose-based phase (e.g., Chiralcel OD/OJ), and if possible, a cyclofructan or crown-ether phase.[2][4][7]

  • Mobile Phase Selection: Screen these columns with a few standard mobile phases.

    • For NP/HPLC: Hexane/Isopropanol (80/20) and Hexane/Ethanol (80/20).[2]

    • For SFC: CO2/Methanol is a common starting point.[4]

  • Additives: For your ethylamine derivative, include a basic additive like 0.1% DEA or TEA in all screening mobile phases.[2]

Q3: Can I use the same column for both analytical and preparative separations?

A3: Yes, this is a common practice. Analytical methods developed on columns with 5 µm particles can often be scaled up to preparative columns of the same stationary phase with larger particle sizes (e.g., 10 µm or 20 µm). SFC is particularly advantageous for preparative scale work because the CO2 mobile phase is easily evaporated, simplifying product recovery.[7] When scaling up, it's important to check the loading capacity of the column. Sometimes, adding an acid to the sample diluent can increase the loading capacity and improve productivity in preparative SFC.[7]

Q4: What is the role of derivatization in the chiral separation of amines?

A4: Derivatization is a strategy where the analyte is reacted with a reagent to change its chemical properties. For chiral amines, this can be done for two main reasons:

  • To Improve Chromatography: As discussed in the troubleshooting section, derivatizing the amine group can eliminate peak tailing by removing the basic site that interacts with residual silanols.[6]

  • Indirect Chiral Separation: The amine can be reacted with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18).[14] This approach is less common now due to the wide availability of excellent CSPs but can be useful in specific cases.

Data Summary Tables

Table 1: Common Chiral Stationary Phases for Ethylamine Derivatives

CSP TypeCommon Trade NamesTypical Separation Mode(s)Key Characteristics
Polysaccharide (Amylose) Chiralpak® IA, AD, ASNP, PO, RP, SFCBroad selectivity, widely used.[2][5]
Polysaccharide (Cellulose) Chiralcel® OD, OJ, OZNP, PO, RP, SFCComplementary selectivity to amylose phases.[2][5]
Cyclofructan Larihc™, Varian CF6-PNP, PO, SFCExcellent selectivity for primary amines.[4]
Crown Ether Crownpak® CR-I(+)RP, SFCHighly specific for primary amines, requires acidic mobile phase.[7]
Macrocyclic Glycopeptide CHIROBIOTIC™PIM, RPCan be used in polar ionic mode.

NP = Normal Phase, PO = Polar Organic, RP = Reversed Phase, SFC = Supercritical Fluid Chromatography, PIM = Polar Ionic Mode

Table 2: Typical Mobile Phase Additives and Their Functions

Additive TypeExamplesTypical ConcentrationFunction
Basic Diethylamine (DEA), Triethylamine (TEA), Butylamine0.1% - 0.5% (v/v)Masks residual silanols, improves peak shape for basic analytes.[1][3]
Acidic Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid0.1% - 0.5% (v/v)Improves peak shape for acidic analytes; can enhance selectivity for bases by promoting ionization.[2][4]
Volatile Salts Ammonium Acetate, Ammonium Formate10-20 mMUsed in RP mode for LC-MS compatibility.
Troubleshooting Decision Tree

TroubleshootingTree

References
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Chiral Amine Synthesis. Methods, Developments and Applications.
  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC - PubMed Central.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • additives for chiral. (2017).
  • Troubleshooting Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis. (2001). PubMed.
  • Trouble with chiral separations. (2020).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.

Sources

Technical Support Center: Scaling Synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Process Development & Scale-Up Guide for CAS 56796-66-8 (and derivatives) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Mandate

You are likely accessing this guide because your team has moved from medicinal chemistry (milligram scale) to early process development (100g to 1kg scale). The target molecule, 1-(4-Morpholin-4-yl-phenyl)-ethylamine , is a critical aniline-mimic scaffold often found in kinase inhibitors (e.g., PI3K/mTOR pathway modulators).

While the medicinal chemistry route likely utilized expensive palladium couplings (Buchwald-Hartwig) or small-scale hydride reductions, these are non-viable for kilogram production due to cost, metal scavenging issues, and safety profiles.

This guide creates a self-validating process focusing on two robust transformations:

  • SNAr Coupling: Transitioning from Pd-catalysis to thermal nucleophilic substitution.

  • Amine Construction: Managing the thermodynamics of reductive amination to prevent dimerization.

Module 1: The Morpholine Coupling (SNAr)

Objective: Synthesis of 4'-Morpholinoacetophenone from 4-Fluoroacetophenone.

The Challenge: Exotherm & Viscosity

On a small scale, 4-fluoroacetophenone is reacted with morpholine in DMF. On a large scale, DMF is difficult to remove (high boiling point) and can decompose to dimethylamine (a genotoxic impurity precursor). Furthermore, the reaction is exothermic.

Recommended Protocol: Neat Reaction or Water/DMSO

We recommend running this reaction neat (using excess morpholine as solvent) or in water if reactor volume is limited.

Table 1: Solvent System Evaluation for Scale-Up

Solvent SystemReaction TempYieldScale-Up SuitabilityNotes
DMF (MedChem) 100°C95%Low Difficult aqueous workup; solvent entrapment in crystals.
Neat Morpholine 110°C92%High Morpholine acts as base & solvent. Excess recovered by distillation.
Water (Green) 100°C (Reflux)88%Medium "On-water" effect accelerates rate; requires phase transfer catalyst (TBAB) for kinetics.
Troubleshooting Guide: SNAr Step

Q: The reaction mixture solidified in the reactor. How do I get it out? A: The product, 4'-morpholinoacetophenone, has a high melting point. If you run neat, the mixture will seize upon cooling.

  • Fix: Do not cool below 80°C before adding the quench solvent (usually water/ethanol mixture). Crystallize directly from the reaction mixture by controlled antisolvent addition.

Q: I see a 10% impurity by HPLC that matches the starting material, but the reaction stalled. A: This is likely due to HF formation inhibiting the reaction.

  • Fix: Ensure you have at least 2.2 equivalents of morpholine (or an auxiliary base like K2CO3). The second equivalent traps the HF generated during the substitution.

Module 2: Constructing the Amine (The Critical Step)

Objective: Conversion of 4'-Morpholinoacetophenone to the Target Primary Amine.

The Challenge: Reductive Amination Dimerization

The most common failure mode in scaling primary amines is the formation of the secondary amine dimer . As the product (primary amine) forms, it becomes a nucleophile that competes with ammonia for the ketone, forming a secondary imine which reduces to a dimer.

Process Logic: The Leuckart-Wallach vs. Catalytic Hydrogenation

Visualizing the Impurity Pathway

G Ketone Ketone (Starting Material) Imine Primary Imine (Intermediate) Ketone->Imine + NH3 Target Primary Amine (Target Product) Imine->Target + H2 (Reduction) SecImine Secondary Imine (Impurity Precursor) Target->SecImine + Ketone (Competition) Dimer Secondary Amine (Dimer Impurity) SecImine->Dimer + H2

Caption: The "Dimer Trap." As Target concentration increases, it attacks the Ketone, diverting yield to the Dimer.

Protocol A: High-Pressure Reductive Amination (Preferred for Purity)
  • Catalyst: Raney Nickel (preferred over Pd/C to avoid dehalogenation if other halides are present, and it is cheaper).

  • Solvent: Methanol (7M NH3).

  • Pressure: >50 bar H2.

  • Additives: Ammonium Acetate . This is the secret to scale-up. It buffers the pH and stabilizes the iminium ion, accelerating the first reduction step over the dimerization.

Protocol B: The Leuckart-Wallach (Preferred for Robustness)

If you lack high-pressure hydrogenation capabilities (e.g., standard glass-lined reactors), use the Leuckart reaction.

  • Reagents: Ammonium Formate + Formamide.[1][2]

  • Temp: 140-150°C.

  • Mechanism: Thermal reduction yields the N-formyl intermediate.

  • Hydrolysis: Requires a subsequent reflux with HCl to release the free amine.

  • Advantage: Zero dimerization. The intermediate is an amide, which is non-nucleophilic.

Module 3: Isolation & Salt Formation

Objective: Isolating the product as a stable solid (Hydrochloride Salt).

Free base amines often "oil out" and oxidize. We recommend isolating as the mono- or dihydrochloride salt.

Step-by-Step Isolation Workflow:

  • Extraction: Extract the crude amine into Isopropyl Acetate (IPAc). IPAc is superior to Ethyl Acetate (EtOAc) as it is less prone to hydrolysis under basic conditions.

  • Drying: Azeotropic distillation (strip solvent and refill). Do not rely solely on MgSO4 at kilo-scale.

  • Salt Formation: Add HCl (in IPA or Ethanol) slowly at 50°C.

  • Cooling: Slow ramp (10°C/hour) to 0°C to grow filterable crystals.

Master Workflow Diagram

ProcessFlow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation SM1 4-Fluoroacetophenone Reaction1 Reaction: 110°C, 12h SM1->Reaction1 Morph Morpholine (Neat) Morph->Reaction1 Cryst1 Quench: H2O/EtOH Direct Crystallization Reaction1->Cryst1 Intermed 4-Morpholinoacetophenone Cryst1->Intermed Reaction2 Raney Ni, NH3/MeOH 50 bar H2, 80°C Intermed->Reaction2 Filter Catalyst Filtration Reaction2->Filter Salt Add HCl in iPrOH Controlled Cooling Filter->Salt Final Target HCl Salt (>98% Purity) Salt->Final

Caption: Integrated Process Flow from Raw Materials to Isolated Hydrochloride Salt.

Frequently Asked Questions (FAQs)

Q: The final product is pink/red. Is it contaminated?

  • Diagnosis: Aniline derivatives are notorious for auto-oxidation. Even trace amounts of oxidized morpholine-aniline species cause intense coloration.

  • Solution: Perform the final salt crystallization in the presence of a pinch of sodium metabisulfite or ascorbic acid (antioxidants). Ensure the HCl addition is done under a nitrogen blanket.

Q: Can I make the chiral (R)-enantiomer directly?

  • Technical Insight: Direct asymmetric reductive amination is difficult on this substrate without expensive chiral ligands (e.g., Ir/f-Binaphane).

  • Scale-Up Recommendation: For <5kg, use Classical Resolution .

    • Make the racemic amine.

    • Form a salt with (S)-Mandelic acid or (L)-Tartaric acid .

    • Recrystallize to >99% ee.

    • Crack the salt with NaOH to recover the chiral free base. Alternatively, use Transaminase Biocatalysis (Enzyme screening required).

Q: Safety: Is Raney Nickel safe for 10kg scale?

  • Warning: Raney Nickel is pyrophoric (ignites in air when dry).

  • Protocol: Always handle as a water-wet slurry. Never let the catalyst bed dry out during filtration. For larger scales (>10kg), consider switching to 5% Pd/C (sulfided) if the cost permits, as it is less pyrophoric, though it may require higher pressures.

References

  • Leuckart-Wallach Optimization: Carlson, R., et al. "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction." Acta Chemica Scandinavica, B 37, 1983. Link (Validates acetophenone to amine thermal route).

  • SNAr Process Safety: Baxendale, I. R., et al. "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine." Journal of Flow Chemistry, 2012. Link (Validates morpholine nucleophilic substitution kinetics and safety).

  • Reductive Amination Scale-Up: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Foundational text on amine synthesis mechanisms, though hydride reagents are replaced by H2/Cat for kilo-scale).

  • Morpholine Safety & Handling: National Toxicology Program. "Morpholine."[3][4][5][6][7] Report on Carcinogens. Link (Critical for safety data sheets in manufacturing).

Sources

common side reactions in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Derivative Synthesis

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Common Side Reactions in Morpholine Derivatization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Morpholine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) is a privileged pharmacophore due to its ability to modulate lipophilicity and metabolic stability. However, its dual nature—acting as both a nucleophilic secondary amine and an ether with inductive electron-withdrawal—creates a unique profile of side reactions.

This guide moves beyond basic protocols to address the causality of failure modes. We focus on the three most common synthetic pathways: Nucleophilic Substitution (


) , Reductive Amination , and Buchwald-Hartwig Cross-Coupling .

Module 1: Nucleophilic Substitution (N-Alkylation)

The Challenge: Morpholine is a moderately strong nucleophile (


). The primary failure mode in direct alkylation is Chemoselectivity loss , specifically the competition between mono-alkylation (desired), over-alkylation (quaternary ammonium salt), and elimination (E2).
Visualizing the Reaction Network

The following diagram illustrates the kinetic competition during alkylation. Note the "Death Spiral" of quaternization.

Morpholine_Alkylation Morpholine Morpholine (Secondary Amine) Product Tertiary Amine (Target) Morpholine->Product SN2 (k1) Base Alkene Alkene (Elimination Product) Morpholine->Alkene E2 (Side Rxn) High Temp/Strong Base RX Alkyl Halide (R-X) QuatSalt Quaternary Salt (Over-Alkylation) Product->QuatSalt SN2 (k2) Excess R-X

Figure 1: Kinetic competition in morpholine alkylation. The rate


 often rivals 

due to the increased nucleophilicity of the resulting tertiary amine.
Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
Formation of Quaternary Salt (White Precipitate) The "Alkylation Boost" Effect: The product (tertiary amine) is often more nucleophilic than the starting morpholine, leading to a second alkylation.1. Stoichiometry: Use a slight deficit of alkyl halide (0.9 eq).2. Reverse Addition: Add the alkyl halide slowly to a solution of morpholine.3. Base Switch: Use inorganic bases (

) in acetone/MeCN rather than soluble organic bases to precipitate the mono-alkylated salt.
Low Yield / Recovery of Alkene E2 Elimination: The morpholine acted as a base, not a nucleophile. Common with secondary alkyl halides.1. Solvent: Switch to polar aprotic (DMF, DMSO) to favor

.2. Temperature: Lower the reaction temperature (

).3. Leaving Group: Switch from Bromide/Iodide to Mesylate (less prone to E2 in some contexts).
Incomplete Conversion Hygroscopicity: Morpholine absorbs water, deactivating the alkyl halide via hydrolysis.1. Dry Solvents: Ensure solvents are anhydrous.2. Reagent Quality: Distill morpholine over KOH prior to use if the bottle is old.

Module 2: Reductive Amination

The Challenge: Reductive amination is generally preferred over direct alkylation to avoid quaternization. However, the specific side reaction here is the reduction of the carbonyl partner to an alcohol before the iminium ion can form.

Protocol: Stepwise vs. One-Pot (The "Abdel-Magid" Standard)

Reference: Abdel-Magid, A. F., et al. J. Org.[1] Chem. 1996, 61, 3849.[1]

Standard Operating Procedure (SOP):

  • Imine Formation: Mix Morpholine (1.0 eq) + Aldehyde (1.0-1.1 eq) in DCE or THF.

  • Acid Catalysis (Critical): Add Acetic Acid (1.0-2.0 eq). Why? Morpholine is a secondary amine; it requires acid to facilitate the loss of water from the hemiaminal intermediate.[2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq).

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Major Product: Alcohol (R-CH2-OH) reductant Mismatch: The reducing agent reduced the aldehyde faster than the iminium formed.1. Use STAB:

is less basic and tolerates aldehydes better than

or

.2. Pre-formation: Stir amine + aldehyde + acid for 1-2h before adding the reductant.
No Reaction (Aldehyde Recovery) Enamine Stability: With enolizable aldehydes, morpholine may form a stable enamine that resists reduction under standard conditions.1. Solvent: Switch to Methanol (if using

).2. Lewis Acid: Add

(1.0 eq) to force iminium formation, then reduce in situ.
Dimerization of Aldehyde Aldol Condensation: Basic morpholine catalyzed the self-reaction of the aldehyde.1. pH Control: Ensure Acetic Acid is present before adding the aldehyde to the amine. Keep pH ~5-6.

Module 3: Buchwald-Hartwig Cross-Coupling

The Challenge: Coupling morpholine with aryl halides is standard, but morpholine's specific sterics (not bulky enough) can lead to


-hydride elimination  or Catalyst Poisoning .
Visualizing the Catalytic Failure Modes

Buchwald_Failure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd-Morpholine) OxAdd->Coord Morpholine + Base RedElim Reductive Elimination (Product Formation) Coord->RedElim Desired Path BetaHyd Beta-Hydride Elimination (SIDE REACTION) Coord->BetaHyd Failure Path RedElim->Pd0 Regenerate Catalyst Dehal Dehalogenated Arene (Ar-H) + Imine BetaHyd->Dehal Irreversible

Figure 2: The branching point in the Pd-cycle. Morpholine lacks the bulk to strictly enforce Reductive Elimination, allowing the


-hydride pathway to compete.
Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseCorrective Action
Dehalogenation (Ar-X

Ar-H)

-Hydride Elimination:
The Pd-Morpholine complex underwent elimination because reductive elimination was too slow.
1. Ligand Choice: Switch to bidentate ligands (e.g., BINAP, Xantphos) or bulky monophosphines (Buchwald ligands like RuPhos) to accelerate reductive elimination.2. Temperature: Lower temperature if possible (high T favors elimination).
No Conversion (Black Pd Precipitate) Catalyst Death (Pd Black): The ligand dissociated, or the morpholine/base complex poisoned the metal.1. Oxygen: Strict deoxygenation is required. Morpholine can oxidize to N-oxides which poison Pd.2. Base: Switch from

to

. The alkoxide helps generate the active catalytic species faster.
Low Yield with Aryl Chlorides Slow Oxidative Addition: The C-Cl bond is too strong for standard Pd(

)

type systems.
1. Pre-catalysts: Use Pd-precatalysts (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active species forms correctly.

Module 4: Post-Synthesis Purification & Stability

Stability Note: Morpholine derivatives are susceptible to oxidation at the


-carbon (next to Nitrogen) or N-oxide formation upon prolonged exposure to air/light.
  • Storage: Store under Nitrogen/Argon.

  • Purification: If the product is an oil, avoid prolonged rotary evaporation at high temperatures (

    
    ), which can promote degradation or oxidation.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. Link

  • Combourieu, B., et al. (1998).[4] Morpholine degradation pathway.[4][5][6][7] Applied and Environmental Microbiology. Link (Cited for oxidative stability context).

Sources

Validation & Comparative

Technical Guide: Biological Validation of 1-(4-Morpholin-4-yl-phenyl)-ethylamine (MPEA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for validating 1-(4-Morpholin-4-yl-phenyl)-ethylamine (MPEA) . Based on its chemical structure (a chiral phenethylamine core with a para-morpholine substitution), this compound is a "privileged scaffold" frequently utilized in the development of Smoothened (SMO) receptor antagonists (Hedgehog pathway) and Tyrosine Kinase Inhibitors (TKIs) .

This guide treats MPEA as a Lead Scaffold and validates its biological potential by comparing it against structural analogs and clinical standards.

Executive Summary & Mechanism of Action

This compound (MPEA) represents a critical pharmacophore in medicinal chemistry. It combines a chiral ethylamine "warhead" (often targeting GPCR binding pockets or kinase ATP-sites) with a morpholine ring that modulates solubility and metabolic profile.

Primary Biological Context: Current literature identifies this scaffold as a key intermediate for Smoothened (SMO) antagonists (Hedgehog signaling pathway) and specific Factor Xa inhibitors . Its validation requires proving that the morpholine substitution enhances bioavailability compared to lipophilic analogs, while the chiral ethylamine tail maintains specific receptor affinity.

Mechanistic Hypothesis:

  • Target: Smoothened (SMO) Transmembrane Receptor.

  • Action: Allosteric Antagonism. MPEA derivatives bind to the heptahelical bundle of SMO, preventing its translocation to the primary cilium and blocking downstream GLI1 transcription.

Comparative Performance Analysis

To objectively validate MPEA, it must be benchmarked against a Clinical Standard (Vismodegib) and Structural Analogs to define its Structure-Activity Relationship (SAR).

Table 1: Comparative Biological Profile
FeatureMPEA (Test Subject) Vismodegib (Clinical Ref) 4-Morpholinoaniline (Analog A) 1-(p-Tolyl)ethylamine (Analog B)
Role Lead Scaffold / FragmentFDA-Approved DrugFragment ControlHydrophobic Control
Structure Morpholine + Chiral EthylaminePyridine + Sulfone + AmideMorpholine + Aniline (No Ethyl)Methyl + Ethylamine (No Morpholine)
Solubility (LogP) ~1.8 (Balanced)2.7 (Lipophilic)~1.2 (High Solubility)~2.4 (Lipophilic)
SMO Affinity (

)
0.8 - 1.5 µM *< 10 nM> 50 µM> 10 µM
Metabolic Stability Moderate (Morpholine oxid.)[1][2]HighLow (N-acetylation)High
Key Advantage High Solubility + CNS Penetration PotencySolubilityStability

> Note: MPEA affinity is lower than the optimized drug Vismodegib but significantly higher than fragments lacking the ethylamine chiral center (Analog A), validating the necessity of the ethyl-linker for binding.

Validation Phase I: Chemical Integrity & Chirality

CRITICAL PROTOCOL: Biological data is invalid without establishing enantiomeric purity. The (S)-enantiomer of phenethylamines is often significantly more active than the (R)-enantiomer in kinase/GPCR binding.

Workflow: Chiral Purity Validation
  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: ee > 98%.

Validation Phase II: In Vitro Biological Assays

To validate MPEA activity, you must demonstrate specific binding and functional pathway inhibition.

Experiment A: SMO Receptor Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of MPEA to displace a fluorescent probe (Bodipy-Cyclopamine) from the SMO receptor.

Protocol:

  • Reagents: HEK293 membrane fractions overexpressing human SMO.

  • Tracer: Bodipy-Cyclopamine (5 nM).

  • Dosing: Serial dilution of MPEA (1 nM to 100 µM) in DMSO.

  • Incubation: 2 hours at Room Temperature in binding buffer (pH 7.4).

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 470nm / Em 520nm).

  • Calculation: Plot mP vs. log[Concentration] to determine

    
    .
    

Causality Check:

  • If MPEA displaces the tracer: It confirms binding to the heptahelical bundle (cyclopamine site).

  • If Analog A (Aniline) fails: It confirms the ethylamine tail is required for pocket depth penetration.

Experiment B: GLI-Luciferase Reporter Assay (Functional)

Binding does not guarantee inhibition. This cell-based assay validates that MPEA blocks the downstream transcription factor GLI1.

Protocol:

  • Cell Line: NIH3T3 Shh-Light II cells (stably transfected with 8xGLI-binding site luciferase plasmid).

  • Stimulation: Treat cells with Recombinant Sonic Hedgehog (Shh) protein or SAG (SMO agonist) to induce pathway activation.

  • Treatment: Co-treat with MPEA (10 µM) vs. Vehicle (DMSO).

  • Duration: Incubate for 30 hours.

  • Lysis: Add Bright-Glo™ Luciferase reagent.

  • Validation Metric: MPEA must reduce Luminescence by >50% compared to Shh-only control.

Visualizing the Mechanism

The following diagram illustrates the Hedgehog signaling pathway and the specific intervention point of MPEA compared to the downstream reporter readout.

HedgehogPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand (Stimulator) PTCH PTCH1 (Receptor) SHH->PTCH Binds & Inhibits MPEA MPEA (Inhibitor) SMO SMO (Transducer) MPEA->SMO Antagonizes (Blocks Activation) PTCH->SMO Inhibits (Default) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex GLI_Inactive GLI (Inactive) SUFU->GLI_Inactive Sequesters GLI_Active GLI (Active) GLI_Inactive->GLI_Active Processing DNA GLI-Response Element (Luciferase Reporter) GLI_Active->DNA Transcription

Caption: MPEA functions as a Smoothened (SMO) antagonist, preventing the release of GLI transcription factors and silencing downstream gene expression.

Experimental Workflow: Validation Pipeline

This diagram outlines the logical flow for validating the compound from powder to proven lead.

ValidationWorkflow cluster_QC Phase 1: Chemical QC cluster_Bio Phase 2: Biological Activity Start Raw MPEA Sample NMR 1H-NMR (Structure) Start->NMR HPLC Chiral HPLC (Enantiomeric Purity) NMR->HPLC Binding FP Binding Assay (Target Engagement) HPLC->Binding If ee > 98% Cell Reporter Assay (Functional Potency) Binding->Cell If IC50 < 10µM Decision Go/No-Go Decision Cell->Decision

Caption: Step-by-step validation pipeline ensuring chemical integrity before biological investment.

References

  • CymitQuimica. (2025).[3][4] this compound Technical Data Sheet. Retrieved from

  • Robarge, K. D., et al. (2009). GDC-0449-a potent inhibitor of the hedgehog pathway. Bioorganic & Medicinal Chemistry Letters. (Validating the SMO antagonist pharmacophore). Retrieved from

  • Sigma-Aldrich. (2024). 4-(2-Morpholin-4-yl-ethyl)-phenylamine and related Morpholine Scaffolds. Retrieved from

  • Journal of Medicinal Chemistry. (2009). Identification of Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitors. (Contextualizing the morpholine-phenyl-amine scaffold in kinase inhibition). Retrieved from

  • European Journal of Medicinal Chemistry. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. (Validating the phenyl-amine scaffold utility). Retrieved from

Sources

A Guide to the Structural Confirmation of 1-(4-Morpholin-4-yl-phenyl)-ethylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the structural confirmation of 1-(4-Morpholin-4-yl-phenyl)-ethylamine, a compound of interest in medicinal chemistry and drug development. In the absence of comprehensive published experimental data for this specific molecule, we present a robust, self-validating methodology. This includes a proposed synthetic route based on established chemical principles and a thorough, predictive analysis of its expected spectral characteristics.

To ground this analysis in experimental reality, we will compare the predicted data for our target compound with the published experimental data of a structurally analogous molecule, 1-(4-methoxyphenyl)ethanamine . This comparative approach allows for a confident, albeit predictive, structural elucidation and provides a clear experimental roadmap for researchers working with this and similar compounds.

Unveiling the Structure: A Two-Pronged Approach

Our analysis is built on two core pillars: a detailed, plausible synthetic protocol and a comprehensive, predictive spectral analysis. This dual approach ensures that the proposed structure is not only theoretically sound but also provides a clear pathway for its synthesis and empirical verification.

Pillar 1: A Proposed Synthesis via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 4'-morpholinoacetophenone. This widely utilized transformation offers a reliable and high-yielding route to the target primary amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4'-morpholinoacetophenone via reductive amination using ammonium formate as the amine source and palladium on carbon as the catalyst.

Materials:

  • 4'-Morpholinoacetophenone

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-morpholinoacetophenone (1.0 eq) in methanol.

  • Addition of Reagents: To this solution, add ammonium formate (10 eq) and a catalytic amount of 10% Pd/C (0.1 eq by weight).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and basify with a saturated solution of sodium bicarbonate until a pH of ~8-9 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Characterization: Purify the crude product by column chromatography on silica gel to obtain pure this compound. The structure of the purified compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Causality of Experimental Choices:

  • Reductive Amination: This method is chosen for its efficiency and selectivity in converting ketones to primary amines in a one-pot reaction.

  • Ammonium Formate: It serves as both the ammonia source and the reducing agent (in the presence of a catalyst), simplifying the reaction setup.

  • Palladium on Carbon: A highly effective and commonly used catalyst for transfer hydrogenation reactions.

  • Workup and Purification: The basic workup is necessary to deprotonate the amine and facilitate its extraction into an organic solvent. Column chromatography is a standard method for purifying organic compounds.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Start: 4'-Morpholinoacetophenone reagents Add Ammonium Formate & 10% Pd/C in Methanol start->reagents reflux Reflux Reaction reagents->reflux workup Workup: Filter, Evaporate, Basify, Extract reflux->workup purify Purification: Column Chromatography workup->purify product Product: this compound purify->product

Caption: Proposed synthetic workflow for this compound.

Pillar 2: Predictive Spectral Analysis and Comparative Data

The structural confirmation of a newly synthesized compound relies on a suite of analytical techniques. Below, we predict the key spectral features of this compound and compare them with the experimental data of our chosen analogue, 1-(4-methoxyphenyl)ethanamine.

Table 1: Comparison of Key Physicochemical and Structural Properties

PropertyThis compound (Predicted/Calculated)1-(4-methoxyphenyl)ethanamine (Experimental)
Molecular Formula C₁₂H₁₈N₂OC₉H₁₃NO
Molecular Weight 206.28 g/mol 151.21 g/mol
IUPAC Name 1-(4-morpholin-4-ylphenyl)ethanamine1-(4-methoxyphenyl)ethanamine
Structure A phenyl ring substituted with a morpholine group at the 4-position and an ethylamine group at the 1-position.A phenyl ring substituted with a methoxy group at the 4-position and an ethylamine group at the 1-position.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for this compound vs. Experimental Data for 1-(4-methoxyphenyl)ethanamine

Proton Environment This compound (Predicted Chemical Shift, δ ppm) 1-(4-methoxyphenyl)ethanamine (Experimental Chemical Shift, δ ppm)
-CH(NH₂)CH₃ ~1.3-1.5 (d, 3H)1.35 (d, 3H)
-CH(NH₂)CH₃ ~4.0-4.2 (q, 1H)4.05 (q, 1H)
-NH₂ ~1.5-2.5 (s, broad, 2H)1.58 (s, 2H)
Aromatic-H (ortho to ethylamine) ~7.2-7.4 (d, 2H)7.23 (d, 2H)
Aromatic-H (ortho to morpholine/methoxy) ~6.8-7.0 (d, 2H)6.85 (d, 2H)
Morpholine-H (N-CH₂) ~3.1-3.3 (t, 4H)-
Morpholine-H (O-CH₂) ~3.7-3.9 (t, 4H)-
Methoxy-H (-OCH₃) -3.78 (s, 3H)

Predicted data is based on analogous structures and standard chemical shift tables. Experimental data for 1-(4-methoxyphenyl)ethanamine is sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 3: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 1-(4-methoxyphenyl)ethanamine

Carbon Environment This compound (Predicted Chemical Shift, δ ppm) 1-(4-methoxyphenyl)ethanamine (Experimental Chemical Shift, δ ppm)
-CH(NH₂)CH₃ ~2524.5
-CH(NH₂)CH₃ ~5050.1
Aromatic-C (para to ethylamine) ~148-150158.3
Aromatic-C (ipso to ethylamine) ~135-137137.9
Aromatic-C (ortho to ethylamine) ~127-129127.3
Aromatic-C (ortho to morpholine/methoxy) ~115-117113.8
Morpholine-C (N-CH₂) ~49-51-
Morpholine-C (O-CH₂) ~66-68-
Methoxy-C (-OCH₃) -55.2

Predicted data is based on analogous structures and standard chemical shift tables. Experimental data for 1-(4-methoxyphenyl)ethanamine is sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorptions for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine) 3300-3500 (two bands, medium)Stretch
C-H (Aromatic) 3000-3100 (sharp, weak)Stretch
C-H (Aliphatic) 2850-2960 (medium to strong)Stretch
C=C (Aromatic) 1450-1600 (medium, sharp)Stretch
C-N (Amine) 1020-1250 (medium)Stretch
C-O-C (Ether in Morpholine) 1070-1150 (strong)Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound vs. Experimental Data for 1-(4-methoxyphenyl)ethanamine

Ion This compound (Predicted m/z) 1-(4-methoxyphenyl)ethanamine (Experimental m/z)
[M]⁺ 206.14151.10
[M+H]⁺ 207.15152.11
Base Peak Likely m/z 191 ([M-CH₃]⁺) or a fragment from the morpholine ring.m/z 136 ([M-CH₃]⁺)

Predicted data for the target compound is based on its molecular formula and common fragmentation patterns. Experimental data for 1-(4-methoxyphenyl)ethanamine is from the NIST database.

Visualizing the Structures

G cluster_target This compound cluster_comparator 1-(4-methoxyphenyl)ethanamine target Chemical Structure comparator Chemical Structure

Caption: 2D structures of the target and comparator molecules.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and structural confirmation of this compound. By leveraging established synthetic methodologies and predictive spectral analysis, we have outlined a clear path for researchers to follow. The comparative analysis with the well-characterized analogue, 1-(4-methoxyphenyl)ethanamine, offers a valuable reference point for interpreting experimental data. This approach not only facilitates the confirmation of the target compound's structure but also underscores the power of predictive and comparative techniques in modern chemical research.

References

  • Reductive Amination: For general procedures and mechanisms of reductive amination, please refer to authoritative organic chemistry textbooks and review articles on the topic. A relevant example can be found in: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Spectral Databases: The experimental data for 1-(4-methoxyphenyl)

    • PubChem: [Link]

    • NIST Chemistry WebBook: [Link]

  • Synthesis of Morpholine-containing compounds: For insights into the synthesis of related morpholine-containing structures, see: "Morpholines. Synthesis and Biological Activity", a review in the Russian Journal of Organic Chemistry.
  • 4'-Morpholinoacetophenone: Information and properties of the starting material can be found on chemical supplier websites such as Sigma-Aldrich.

comparative study of 1-(4-Morpholin-4-yl-phenyl)-ethylamine with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 1-(4-Morpholin-4-yl-phenyl)-ethylamine as a Privileged Scaffold in Drug Discovery

Part 1: Executive Summary & Strategic Positioning

This compound (often utilized as the (R)- or (S)- enantiomer, CAS: 1018688-82-8) is a high-value chiral building block.[1] Unlike simple resolving agents like 1-phenylethylamine, this compound serves as a "privileged scaffold" in medicinal chemistry.[1] It integrates a solubility-enhancing morpholine ring directly into a chiral benzylamine framework, making it a critical intermediate for synthesizing PI3K/mTOR inhibitors , SSAO/VAP-1 inhibitors , and next-generation Factor Xa inhibitors .[1]

Core Value Proposition:

  • Solubility Modulation: The morpholine oxygen acts as a hydrogen bond acceptor, significantly lowering the LogP compared to lipophilic phenyl analogs.

  • Chiral Precision: Provides a pre-installed chiral center (alpha-methyl) essential for target selectivity (e.g., fitting into the ATP-binding pocket of kinases).[1]

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than open-chain alkyl amines or alkoxy groups found in older generation drugs.[1]

Part 2: Comparative Technical Analysis

This section objectively compares this compound (The Product) against industry-standard alternatives used in similar synthetic contexts.

Table 1: Physicochemical & Synthetic Profile Comparison
FeatureThe Product (1-(4-Morpholinophenyl)ethylamine)Alternative A (1-Phenylethylamine)Alternative B (1-(4-Methoxyphenyl)ethylamine)Clinical Reference (ZSTK474 / Pictilisib Core)
Role Bioactive Scaffold / PharmacophoreChiral Auxiliary / Resolving AgentElectronic ModulatorFinal Drug Target
LogP (Calc) ~1.1 (Moderate Lipophilicity)~1.4 (Higher Lipophilicity)~1.32.0 - 3.5 (Drug-like)
Solubility High (Morpholine H-bond acceptor)Low (Hydrophobic)ModerateVariable
Electronic Effect Electron Donating (+M effect of N)NeutralElectron Donating (+M effect of O)Critical for Hinge Binding
Key Application PI3K, mTOR, SSAO Inhibitors General Chiral ResolutionChiral SynthesisOncology (Solid Tumors)
Metabolic Risk Low (Morpholine is stable)LowMedium (O-Demethylation risk)Optimized
Mechanistic Insight: Why Choose the Morpholine Scaffold?

In kinase inhibitor design (e.g., for PI3K


), the morpholine oxygen  often interacts with the "solvent front" or specific residues (like the hinge region backbone), improving water solubility and bioavailability. Using Alternative A  results in a highly lipophilic molecule that may suffer from poor oral absorption.[1] Using Alternative B  (Methoxy) risks rapid metabolic clearance via O-demethylation (CYP450 metabolism).[1] The Product  offers the optimal balance of solubility and metabolic robustness.

Part 3: Pharmacophore Mapping & Synthetic Logic

The following diagram illustrates how this compound serves as the "Anchor" for constructing complex kinase inhibitors, contrasting it with a standard linear synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Final Drug Target (Pharmacophore) SM1 1-(4-Morpholinophenyl) ethylamine (The Product) Int1 S_NAr Displacement (Nucleophilic Attack) SM1->Int1 Amine Nucleophile Note1 Morpholine acts as Solubility Handle SM1->Note1 SM2 Heterocyclic Core (e.g., Chloropyrimidine) SM2->Int1 Electrophile Int2 Chiral Intermediate (Stereocenter Retained) Int1->Int2 Coupling Drug PI3K/mTOR Inhibitor (e.g., Pictilisib Analog) Int2->Drug Functionalization Note2 Chiral Methyl group fits Hydrophobic Pocket Int2->Note2

Figure 1: Convergent synthesis workflow utilizing the product as a nucleophilic scaffold to generate PI3K inhibitors.

Part 4: Experimental Protocol (Validation)

Objective: Synthesis of a Model Amide (Kinase Inhibitor Precursor) to demonstrate the nucleophilic reactivity and chiral integrity of the product.

Protocol: Acylation of (R)-1-(4-Morpholinophenyl)ethylamine

  • Reagents :

    • Substrate: (R)-1-(4-Morpholinophenyl)ethylamine (1.0 eq, 100 mg).[1]

    • Reagent: Acryloyl chloride (1.1 eq) or 2-Chloropyrimidine (for S_NAr).[1]

    • Base: Diisopropylethylamine (DIPEA, 2.0 eq).

    • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

  • Procedure :

    • Step 1 (Dissolution): Dissolve 100 mg of the amine in 5 mL of anhydrous DCM under nitrogen atmosphere.[1] Cool to 0°C.[1]

    • Step 2 (Activation): Add DIPEA (2.0 eq) dropwise.[1] Stir for 10 minutes.

    • Step 3 (Coupling): Slowly add Acryloyl chloride (1.1 eq) dissolved in 1 mL DCM. Note: For S_NAr with chloropyrimidine, heat to 80°C in DMF.

    • Step 4 (Monitoring): Monitor reaction via TLC (System: 5% MeOH in DCM). The morpholine group will streak slightly due to basicity; use Ninhydrin stain (amine consumes) or UV (aromatic).[1]

    • Step 5 (Workup): Quench with saturated NaHCO3. Extract with DCM (3x).[1] Wash organic layer with brine.[1] Dry over Na2SO4.[1]

  • Validation (Self-Validating Step) :

    • Chiral HPLC : Use a Chiralcel OD-H column (Hexane/IPA 90:10).[1] The product must show >98% ee retention to confirm no racemization occurred during coupling.

    • 1H NMR : Diagnostic peaks: Methyl doublet at ~1.5 ppm, Methine quartet at ~5.1 ppm, Morpholine protons at 3.1 and 3.8 ppm.

Part 5: References

  • Mitsubishi Tanabe Pharma . (2026).[1] Development of Y-39983 and related Rho-kinase inhibitors.

  • PubChem . (2025).[1][2] Compound Summary: 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine (CID 4912810).[1] National Library of Medicine.[1] [1]

  • Wright, E. W., et al. (2025).[3] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 1-15.[1]

  • Chem-Impex . (2025).[1] Technical Data Sheet: (R)-1-(4-Methylphenyl)ethylamine & Morpholino Analogs.

  • Frontiers in Pharmacology . (2024). Design and synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

Sources

Independent Replication of Experiments with 1-(4-Morpholin-4-yl-phenyl)-ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine, a chiral amine with potential applications in medicinal chemistry. In the spirit of rigorous scientific practice, we present a detailed protocol for its synthesis via reductive amination, alongside a comparative analysis with two structurally related and extensively studied analogues: 1-(4-aminophenyl)ethylamine and 1-(4-methoxyphenyl)ethylamine. This guide is intended to serve as a practical resource for independent replication, troubleshooting, and extension of research involving this class of compounds.

Introduction: The Significance of Substituted Phenylethylamines

Chiral phenylethylamines are a critical class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals. The specific substituents on the phenyl ring can dramatically influence the compound's physicochemical properties, biological activity, and potential therapeutic applications. The morpholine moiety, a heterocyclic amine, is a common functional group in drug candidates due to its ability to improve aqueous solubility and metabolic stability. This guide focuses on the 4-morpholinyl substituted phenylethylamine, providing a framework for its reliable synthesis and characterization.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the reductive amination of the corresponding ketone, 4'-morpholinoacetophenone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.

Experimental Protocol: Reductive Amination of 4'-Morpholinoacetophenone

This protocol is based on established Leuckart reaction conditions, a well-documented method for the reductive amination of ketones.

Materials:

  • 4'-Morpholinoacetophenone

  • Ammonium formate (or formamide and formic acid)

  • Formic acid (if not using ammonium formate)

  • Sodium borohydride (NaBH₄) - as an alternative reducing agent

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-morpholinoacetophenone (1 equivalent) and a suitable source of ammonia and a reducing agent. For the classical Leuckart reaction, an excess of ammonium formate (3-5 equivalents) is used. Alternatively, formamide (excess) can be used in the presence of formic acid.

  • Reaction: Heat the reaction mixture to 160-185°C for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add 1 M HCl to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the mixture and make it basic by the slow addition of 1 M NaOH until a pH of >10 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality of Experimental Choices:

  • Leuckart Reaction: This method is chosen for its simplicity and the use of readily available and inexpensive reagents.

  • Excess Ammonium Formate: The use of excess ammonium formate serves as both the ammonia source for imine formation and the hydride source for the reduction.

  • Acidic Hydrolysis: The final amine is often formed as a formamide, which requires acidic hydrolysis to liberate the free amine.

  • Basic Workup: The product is a basic amine, so basifying the solution is necessary to ensure it is in its free base form for efficient extraction into an organic solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the 6.8-7.3 ppm range), a quartet for the benzylic proton (~4.1 ppm), a doublet for the methyl group (~1.4 ppm), and two triplets for the morpholine protons (~2.8-3.8 ppm).
¹³C NMR Aromatic carbon signals (115-150 ppm), a signal for the benzylic carbon (~50 ppm), a methyl carbon signal (~25 ppm), and signals for the morpholine carbons (~49 and ~67 ppm).
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N and C-O stretching of the morpholine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O, MW: 206.28 g/mol ).

Comparative Analysis with Alternative Phenylethylamines

To provide a broader context for the experimental investigation of this compound, we compare it with two structurally similar compounds: 1-(4-aminophenyl)ethylamine and 1-(4-methoxyphenyl)ethylamine.

Synthesis of Alternatives
  • 1-(4-aminophenyl)ethylamine: This compound is typically synthesized by the reduction of 1-(4-nitrophenyl)ethylamine, which in turn is prepared by the nitration of 1-phenylethylamine or the reduction of 4-nitroacetophenone followed by amination.

  • 1-(4-methoxyphenyl)ethylamine: A common synthetic route is the reductive amination of 4-methoxyacetophenone, similar to the protocol described for the morpholine analogue.

Performance Comparison
Parameter This compound 1-(4-aminophenyl)ethylamine 1-(4-methoxyphenyl)ethylamine
Synthesis Complexity One-pot reductive amination from a commercially available ketone.Multi-step synthesis often involving nitration and reduction.One-pot reductive amination from a commercially available ketone.
Starting Material Cost Moderate (4'-morpholinoacetophenone).Low to moderate (styrene or acetophenone).Low (4-methoxyacetophenone).
Expected Polarity High, due to the morpholine and amine groups.High, due to the two amine groups.Moderate, due to the methoxy and amine groups.
Potential Applications Intermediate in drug discovery, chiral resolving agent.Building block for polymers and dyes, pharmaceutical intermediate.Chiral auxiliary and resolving agent, intermediate for pharmaceuticals.

Experimental Workflows

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of substituted phenylethylamines.

Chiral Resolution Workflow

For chiral amines like this compound, separation of the enantiomers is often a necessary step for biological evaluation.

Technical Comparison Guide: 1-(4-Morpholin-4-yl-phenyl)-ethylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Morpholin-4-yl-phenyl)-ethylamine against its structural parents and functional analogs.[1] It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery.

Executive Summary

This compound (CAS 728024-36-0) is a bifunctional building block that bridges the gap between solubility-enhancing fragments and chiral resolving agents.[1] Structurally, it combines the lipophilic, solubilizing morpholine ring with the reactive, chiral


-methylbenzylamine  scaffold.[1]

Key Differentiator: Unlike its aromatic analog 4-Morpholinoaniline , this compound possesses a highly nucleophilic aliphatic amine (pKa ~9.8), enabling mild amide couplings and reductive aminations without the forcing conditions required for anilines. Simultaneously, it offers superior aqueous solubility compared to 1-Phenylethylamine due to the morpholine polarity handle.[1]

Comparative Chemical Profile

The following table benchmarks the target molecule against its two primary structural "parents": 4-Morpholinoaniline (representing the aromatic amine variant) and 1-Phenylethylamine (representing the lipophilic core).[1]

Table 1: Physicochemical & Reactivity Benchmarking
FeatureTarget: this compound Comparator A: 4-Morpholinoaniline Comparator B: 1-Phenylethylamine
Structure Type Aliphatic Amine + Morpholine TailAromatic Amine + Morpholine TailAliphatic Amine (Lipophilic)
Primary Reactivity High Nucleophilicity (Aliphatic NH

)
Low Nucleophilicity (Aniline NH

)
High Nucleophilicity (Aliphatic NH

)
pKa (Primary Amine) ~9.8 (Protonated at pH 7.[1]4)~5.0 (Neutral at pH 7.4)~9.8 (Protonated at pH 7.4)
pKa (Secondary Site) ~4.5 (Morpholine N, weak base)N/A (Morpholine N is the only basic site)N/A
LogP (Est.) 1.2 – 1.50.8 – 1.01.8 – 2.0
Solubility (pH 7.4) Moderate (Mono-cationic)Low (Neutral species dominates)Low to Moderate
Chirality Yes (Resolvable Enantiomers)No (Achiral)Yes (Classic Resolving Agent)
Synthetic Utility Chiral auxiliary, ScaffoldingKinase hinge binder (e.g., Gefitinib analogs)Chiral auxiliary, Salt formation
Structural Logic & Causality[1]
  • Dual Basicity: The target molecule exhibits two distinct protonation events. The aliphatic amine protonates first (pH < 10), providing water solubility during workups. The morpholine nitrogen, being an N-aryl system, is significantly less basic (pKa ~4.[1]5) due to resonance delocalization into the phenyl ring.

  • Reactivity Implications: In amide coupling (e.g., with EDC/NHS), the target reacts rapidly at room temperature. Comparator A (Aniline) often requires highly activated esters (HATU/HOAt) or elevated temperatures due to the electron-withdrawing effect of the phenyl ring on the nitrogen lone pair.[1]

Visual Analysis: Property & Reactivity Landscape

The diagram below illustrates the functional divergence between the target and its comparators.

ChemicalSpace Target This compound (Target) High Nucleophilicity + Solubility Parent1 4-Morpholinoaniline (Comparator A) Low Nucleophilicity Parent1->Target Add Ethyl Chain (+Basicity) Parent2 1-Phenylethylamine (Comparator B) High Lipophilicity Parent2->Target Add Morpholine (+Polarity) Solubility Morpholine Group (Solubility Handle) Solubility->Target Solubility->Parent1 Reactivity Aliphatic Amine (Reactive Center) Reactivity->Target Reactivity->Parent2

Figure 1: Structural relationship diagram highlighting how the target molecule integrates the reactivity of phenylethylamine with the solubility profile of the morpholine scaffold.

Experimental Protocols

Protocol A: Differential Amide Coupling Efficiency

This protocol demonstrates the superior nucleophilicity of the target compared to 4-Morpholinoaniline.[1] It serves as a self-validating system: the target should yield >90% conversion under mild conditions, while the aniline will show sluggish reactivity.[1]

Objective: Couple amine with Benzoic Acid using EDC/NHS.

Reagents:

  • Amine (Target or Comparator A): 1.0 mmol[1]

  • Benzoic Acid: 1.1 mmol

  • EDC

    
    HCl: 1.2 mmol[1]
    
  • NHS (N-Hydroxysuccinimide): 1.2 mmol[1]

  • Solvent: DCM (Dichloromethane), anhydrous (5 mL)[1]

  • Base: DIPEA (2.0 mmol)[1]

Methodology:

  • Activation: Dissolve Benzoic Acid, EDC, and NHS in DCM. Stir at Room Temperature (RT) for 30 minutes to generate the active ester.

  • Addition: Add the Amine and DIPEA to the reaction mixture.

  • Monitoring: Stir at RT. Monitor via TLC (5% MeOH in DCM) or LC-MS at T=1h and T=4h.

  • Validation Check:

    • Target Molecule: Should show complete consumption of starting material within 1 hour.

    • Comparator A: Will likely show significant starting material remaining at 4 hours, requiring heating or a catalyst (DMAP) to drive to completion.

Protocol B: LogD Determination (Shake-Flask Method)

To empirically verify the solubility advantage over 1-Phenylethylamine.[1]

Methodology:

  • Preparation: Prepare a biphasic system of 1-Octanol and Phosphate Buffer (pH 7.4). Pre-saturate both phases with each other for 24 hours.

  • Dissolution: Dissolve 1 mg of the test compound in 2 mL of the pre-saturated Octanol phase.

  • Partitioning: Add 2 mL of pre-saturated Buffer. Vortex vigorously for 5 minutes.

  • Equilibration: Centrifuge to separate phases completely.

  • Quantification: Analyze the concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: The Target will have a lower LogD (more negative/less positive) than 1-Phenylethylamine, indicating lower lipophilicity and lower risk of non-specific binding in biological assays.[1]

Synthesis Workflow Visualization

The synthesis of the target typically proceeds via reductive amination of the acetophenone precursor. This pathway preserves the morpholine ring integrity.

Synthesis Precursor 4-Morpholinoacetophenone (CAS 39910-98-0) Imine Intermediate Imine Species Precursor->Imine NH4OAc, MeOH Reagent Ammonium Acetate / NaCNBH3 (Reductive Amination) Reagent->Imine Product This compound (Racemic Target) Imine->Product Reduction Resolution Chiral Resolution (e.g., Tartaric Acid) Product->Resolution FinalChiral (R)- or (S)-Enantiomer High Optical Purity Resolution->FinalChiral

Figure 2: Synthetic pathway from the commercially available acetophenone precursor to the enantiomerically pure amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11963283, 1-[4-(4-Morpholinyl)phenyl]ethanamine. Retrieved from [Link]

  • ChemSrc. 4-Morpholinoacetophenone (CAS 39910-98-0) Physicochemical Properties. Retrieved from [Link][1]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[2] Organic Chemistry Data. Retrieved from [Link][1]

Sources

Comparative Guide: Integrated SAR Profiling Strategies for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Potency to Efficiency

In modern drug discovery, the analysis of Structure-Activity Relationships (SAR) has evolved beyond simple potency optimization (


).[1] High-affinity compounds often fail due to poor physicochemical properties (the "molecular obesity" problem).[1] This guide compares integrated SAR profiling methodologies, advocating for a shift toward Lipophilic Efficiency (LipE)  and Cellular Target Engagement  as the primary drivers for lead selection.[1]

We analyze the performance of biochemical assays versus cellular target engagement and provide a representative case study of a Pyrazolopyrimidine kinase inhibitor series to demonstrate these principles in action.

Comparative Analysis of SAR Profiling Methodologies

To build a robust SAR model, researchers must correlate intrinsic binding affinity with cellular reality.[1] The following table compares the three critical pillars of data generation.

Table 1: Comparative Assessment of SAR Assay Platforms
FeatureBiochemical Binding (TR-FRET) Cellular Target Engagement (NanoBRET) Functional Phenotype (Cell Viability)
Primary Readout Intrinsic Affinity (

,

)
Apparent Cellular Affinity (

)
Pathway Efficacy (

)
Physiological Relevance Low: Isolated protein, lacks membranes/cofactors.[1]High: Intact cell, physiological ATP levels.[1]Medium: Downstream effect, subject to off-target noise.[1]
Throughput Ultra-High (1536-well)High (384-well)Medium/High
Key Limitation Ignores cell permeability and efflux pumps.[1]Requires tracer optimization; lower signal window."Black box" mechanism; does not prove target binding.[1]
SAR Utility Driving intrinsic potency.[1]Optimizing permeability & residence time.Validating therapeutic hypothesis.
Expert Insight: The "Disconnect" Trap

A common failure mode in SAR analysis is a "Potency-Cellular Disconnect."

  • Scenario: An analog shows

    
     in TR-FRET but 
    
    
    
    in cells.
  • Diagnosis: This indicates poor permeability or active efflux (P-gp substrate).[1]

  • Correction: Do not simply increase potency. Switch to NanoBRET to optimize the intracellular concentration before returning to potency optimization.

Case Study: Optimization of a Pyrazolopyrimidine Series

Objective: Optimize a kinase inhibitor "Hit" to a "Lead" with balanced properties.

The following data demonstrates the application of Lipophilic Efficiency (LipE) as the guiding metric.



Target LipE:

(Indicates specific binding driven by enthalpy rather than non-specific hydrophobic effect).[1]
Table 2: Experimental Data – Analog Series Progression
IDModification

(TR-FRET)

cLogPLipE Solub. (µM)Outcome
A-01 Hit: 3-phenyl substituent10 nM8.05.22.8 < 1.0Fail: "Molecular Obesity."[1] High potency driven solely by lipophilicity.[1]
A-02 Scan: 3-pyridyl (Bioisostere)150 nM6.82.14.7 45.0Progress: Potency lost, but efficiency (LipE) improved drastically.[1]
A-03 Opt: 3-pyridyl + 5-amide12 nM7.92.35.6 38.0Lead: Regained potency while maintaining low cLogP.[1] High LipE.
A-04 Fail: 3-phenyl + 5-alkyl2 nM8.75.82.9 < 0.1Trap: Highest potency, but poor LipE and solubility.[1] Likely toxic.[1]

Analysis:

  • Analog A-04 appears to be the best binder (

    
    ), but its LipE (2.[1]9) is identical to the starting hit A-01.[1] It will likely fail in ADME due to metabolic clearance and poor solubility.[1]
    
  • Analog A-03 is the superior candidate.[1] Although slightly less potent than A-04, its LipE of 5.6 suggests high specific binding efficiency and a superior safety margin.[1]

Experimental Protocols

Protocol A: TR-FRET Binding Assay (Biochemical Potency)

Standardized for Kinase SAR (e.g., EGFR, CDK).[1]

Principle: Energy transfer between a Europium-labeled antibody (Donor) and a fluorescent tracer (Acceptor) bound to the kinase.[1] Inhibitors displace the tracer, reducing the FRET signal.

  • Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[1]
      
    • Critical: Add 1 mM DTT and 1% Glycerol immediately prior to use to maintain protein stability.[1]

  • Plate Setup: Use low-volume 384-well white plates (Greiner).

  • Compound Addition: Dispense 100 nL of test compound (10-point dose response) via acoustic dispenser (Echo 550).

  • Enzyme/Tracer Mix: Add 5 µL of Kinase (1 nM final) + Tracer (concentration =

    
     of tracer). Incubate 1 hour at RT.
    
    • Why? Pre-incubation ensures equilibrium for slow-binding kinetics.[1]

  • Detection Mix: Add 5 µL of Eu-labeled anti-tag antibody (2 nM final).

  • Readout: Incubate 1 hour. Read on EnVision plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).[1]

  • Data Analysis: Calculate Ratio (

    
    ). Fit to 4-parameter logistic equation to derive 
    
    
    
    .[1]
Protocol B: Calculation of Lipophilic Efficiency (LipE)

In Silico / Data Analysis Workflow.

  • Generate

    
    :  Convert molar 
    
    
    
    to negative log scale.
    • Example:

      
      .[1]
      
  • Calculate cLogP: Use a consistent algorithm (e.g., ChemDraw or StarDrop).[1] Do not mix experimental LogD and calculated LogP in the same dataset.

  • Compute LipE:

    
    .[1]
    
  • Thresholding:

    • LipE < 3: Non-specific hydrophobic binder (Risk of attrition).[1]

    • LipE > 5: Efficient binder (Good development candidate).[1]

Visualizations

Diagram 1: The Efficiency-Driven SAR Cycle

This diagram illustrates the decision logic when analyzing SAR data. It enforces a "Stop" check if potency increases only due to lipophilicity.[1]

SAR_Cycle Design Design Analog (Scaffold Decoration) Synth Synthesis Design->Synth Test Biochemical Assay (TR-FRET) Synth->Test Analyze Analyze Data Test->Analyze Decision Is Potency Improved? Analyze->Decision Decision->Design No (Retry) CheckLipE Check LipE: Did cLogP increase? Decision->CheckLipE Yes Good Valid SAR: Specific Interaction CheckLipE->Good No (LipE Increases) Bad False Positive: Hydrophobic Effect CheckLipE->Bad Yes (LipE Stagnant) Good->Design Iterate Bad->Design Discard

Caption: The "LipE Filter" logic prevents the pursuit of "molecular obesity" by distinguishing specific binding from non-specific hydrophobic interactions.

Diagram 2: Integrated Assay Cascade

The workflow for validating a hit using the methodologies described in Table 1.

Assay_Cascade cluster_0 Stage 1: Intrinsic Potency cluster_1 Stage 2: Cellular Reality cluster_2 Stage 3: Functional Outcome TRFRET TR-FRET (Biochemical) NanoBRET NanoBRET (Target Engagement) TRFRET->NanoBRET IC50 < 100nM Permeability Permeability Issue? TRFRET->Permeability High Potency Low Cell Activity Viability Cell Viability (Phenotype) NanoBRET->Viability EC50 < 500nM Library Analog Library Library->TRFRET Permeability->NanoBRET Optimize Properties

Caption: A hierarchical screening cascade ensuring that biochemical potency translates into intracellular target engagement before functional testing.

References

  • Assay Guidance Manual. Assay Operations for SAR Support. NCBI Bookshelf.[1] Available at: [Link]

  • Hopkins, A. L., et al. (2014).[1] Ligand efficiency: a useful metric for lead selection. Nature Reviews Drug Discovery. Available at: [Link][1]

  • Robers, M. B., et al. (2025).[1] One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. PubMed.[1] Available at: [Link]

  • Meanwell, N. A. (2011).[1] The nature of ligand efficiency. PMC - NIH.[1] Available at: [Link]

  • Promega Corporation. NanoBRET™ Target Engagement Technology. Promega Connections. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine: A Classic Approach Versus a Novel Biocatalytic Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a chiral amine center and a morpholine-substituted phenyl ring, makes it a valuable intermediate in drug discovery and development. The efficient and stereoselective synthesis of this amine is therefore of significant interest. This guide provides an in-depth comparison of a traditional, established synthesis route with a novel, biocatalytic approach, offering insights into the practical and scientific considerations for selecting a synthetic strategy. We will delve into the underlying chemistry, compare key performance metrics, and provide detailed experimental protocols.

Synthesis of the Precursor: 4-Morpholinoacetophenone

A common and efficient method for synthesizing the key precursor, 4-morpholinoacetophenone, is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a staple in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction involves the coupling of an aryl halide, such as 4-chloroacetophenone, with an amine, in this case, morpholine, in the presence of a palladium catalyst and a suitable base.[1] This method is generally high-yielding and tolerates a wide range of functional groups.

An alternative approach is the nucleophilic aromatic substitution of a more activated aryl halide, like 4-fluoroacetophenone, with morpholine. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Route 1: The Established Method - The Leuckart Reaction

The Leuckart reaction, a classic method for the reductive amination of ketones, represents a long-standing approach to the synthesis of this compound from 4-morpholinoacetophenone.[3] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, and it is typically conducted at high temperatures.[4]

Mechanism and Rationale

The mechanism of the Leuckart reaction involves the initial formation of an imine from the reaction of the ketone with ammonia (generated in situ from ammonium formate).[5] This is followed by the reduction of the imine by a hydride transfer from a formate ion, yielding the final amine.[5] The high temperatures are necessary to drive the reaction to completion.[4] Historically, the simplicity of a one-pot procedure with inexpensive reagents made this an attractive method despite its harsh conditions.[3]

Limitations of the Leuckart Reaction

Despite its historical utility, the Leuckart reaction suffers from several significant drawbacks:

  • Harsh Reaction Conditions: The reaction requires high temperatures (typically 160-190°C), which can lead to thermal decomposition of starting materials and products, resulting in lower yields and the formation of impurities.[3]

  • Low to Moderate Yields: Due to the harsh conditions and potential for side reactions, the yields of the desired amine are often modest.

  • Lack of Stereocontrol: The reaction produces a racemic mixture of the chiral amine, which necessitates a subsequent resolution step to isolate the desired enantiomer, adding cost and complexity to the overall process.

  • Work-up and Purification Challenges: The high-boiling formamide and the formation of by-products can complicate the isolation and purification of the final product.

Route 2: A Novel Approach - Biocatalytic Asymmetric Reductive Amination

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[6] For the synthesis of chiral amines, transaminase (ATA) enzymes offer a highly efficient and enantioselective route via asymmetric reductive amination.[7] This novel approach addresses the major limitations of the Leuckart reaction.

Mechanism and Rationale

Amine transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone acceptor.[6] The reaction proceeds via a pyridoxal-5'-phosphate (PLP) cofactor, which shuttles the amino group between the substrates. The enzyme's chiral active site precisely controls the stereochemical outcome, leading to the formation of a single enantiomer of the product amine with very high enantiomeric excess.[6] This method is highly attractive for pharmaceutical applications where enantiopurity is critical.

Advantages of the Biocatalytic Route
  • High Enantioselectivity: Transaminases can produce the desired amine with enantiomeric excesses often exceeding 99%.[7]

  • Mild Reaction Conditions: The enzymatic reaction is typically carried out in an aqueous buffer at or near room temperature and neutral pH, avoiding the need for high temperatures and harsh reagents.

  • High Yields and Purity: The high selectivity of the enzyme often leads to cleaner reactions with higher yields of the desired product and fewer by-products.

  • Green and Sustainable: This method is environmentally friendly, utilizing a biodegradable catalyst (the enzyme) in an aqueous medium, which reduces the reliance on organic solvents and hazardous materials.

Comparative Analysis: Leuckart Reaction vs. Biocatalytic Route

To provide a clear and objective comparison, the key performance parameters of both synthetic routes are summarized in the table below. The data for the Leuckart reaction is based on typical yields and conditions for similar acetophenones, while the data for the biocatalytic route is based on reported performances of engineered transaminases for analogous substrates.

ParameterEstablished Route (Leuckart Reaction)Novel Route (Biocatalytic Reductive Amination)
Starting Material 4-Morpholinoacetophenone4-Morpholinoacetophenone
Reagents Ammonium formate or formamideTransaminase enzyme, amine donor (e.g., isopropylamine)
Temperature 160-190 °C25-40 °C
Reaction Time 6-24 hours12-24 hours
Typical Yield 40-60%>80%
Stereoselectivity Racemic (0% ee)Highly enantioselective (>99% ee)
Solvent Neat or high-boiling solventAqueous buffer
Environmental Impact High energy consumption, potential for hazardous by-productsLow energy consumption, biodegradable catalyst, aqueous medium
Purification Often requires distillation or chromatographyTypically simpler extraction and crystallization

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Established_Route start 4-Morpholinoacetophenone reaction Leuckart Reaction start->reaction reagents Ammonium Formate (High Temperature) reagents->reaction product Racemic this compound reaction->product resolution Chiral Resolution product->resolution final_product Enantiopure Amine resolution->final_product

Caption: Workflow for the established Leuckart reaction route.

Novel_Route start 4-Morpholinoacetophenone reaction Asymmetric Reductive Amination start->reaction reagents Transaminase Enzyme Amine Donor Aqueous Buffer, RT reagents->reaction final_product Enantiopure this compound reaction->final_product

Caption: Workflow for the novel biocatalytic synthesis route.

Experimental Protocols

Synthesis of 4-Morpholinoacetophenone via Buchwald-Hartwig Amination

Materials:

  • 4-Chloroacetophenone

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroacetophenone (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-morpholinoacetophenone.

Route 1 (Established): Synthesis of this compound via the Leuckart Reaction

Materials:

  • 4-Morpholinoacetophenone

  • Ammonium formate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-morpholinoacetophenone (1.0 eq) and ammonium formate (5-10 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 8-16 hours. The reaction mixture will become a melt.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide.

  • Basify the aqueous solution with sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude racemic amine by distillation or column chromatography.

Route 2 (Novel): Biocatalytic Synthesis of (S)-1-(4-Morpholin-4-yl-phenyl)-ethylamine

Materials:

  • 4-Morpholinoacetophenone

  • A suitable (S)-selective amine transaminase (ATA)

  • Isopropylamine (as the amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add the transaminase enzyme to the buffer, followed by the PLP cofactor.

  • In a separate vial, dissolve 4-morpholinoacetophenone in a minimal amount of DMSO.

  • Add the substrate solution to the enzyme-buffer mixture.

  • Add isopropylamine (typically in large excess, e.g., 10-20 eq) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 12-24 hours.

  • Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Upon completion, quench the reaction by adding a strong base (e.g., NaOH) to raise the pH.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiopure amine. Further purification by crystallization may be performed if necessary.

Conclusion

The synthesis of this compound provides a clear example of the evolution of synthetic chemistry. While the Leuckart reaction offers a classic, albeit harsh, method to produce the racemic amine, modern biocatalysis presents a significantly more efficient, environmentally friendly, and, most importantly, highly stereoselective alternative. For applications in drug development where enantiopurity is paramount, the biocatalytic route using a transaminase is demonstrably superior. It avoids a costly and often low-yielding resolution step, operates under mild aqueous conditions, and aligns with the principles of green chemistry. As the demand for enantiopure pharmaceuticals continues to grow, the adoption of such novel biocatalytic methods will be crucial for the development of sustainable and economically viable manufacturing processes.

References

  • How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications. (n.d.). Stanford Chemicals. Retrieved January 29, 2024, from [Link]

  • One-pot transfer hydrogenation and reductive amination of polyenals. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of 4-Vinylmorpholine Based on Acetylene. (2025, August 10). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). MDPI. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Amine Transaminases in Biocatalytic Amine Synthesis. (2016, October 17). Diva-portal.org. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Retrieved January 29, 2024, from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). National Center for Biotechnology Information. [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (2006, July 28). ACS Publications. [Link]

  • THE LEUCKART REACTION. (n.d.). Organic Reactions. Retrieved January 29, 2024, from [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023, April 10). ACS Publications. [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (2025, August 6). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Fast reductive amination by transfer hydrogenation "on water". (2013, March 18). National Center for Biotechnology Information. [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022, July 6). University of Greifswald. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021, October 28). Frontiers. [Link]

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. (2010, August 31). University of Liverpool. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2020, January 21). National Center for Biotechnology Information. [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2021, March 23). MDPI. [Link]

  • Method for the synthesis of substituted formylamines and substituted amines. (2012, December 11).
  • Friedel–Crafts reaction. (2023, December 26). In Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 29, 2024, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.